molecular formula C11H15BrClO3P B1472590 Diethyl (4-bromo-2-chlorobenzyl)phosphonate CAS No. 183137-30-6

Diethyl (4-bromo-2-chlorobenzyl)phosphonate

Cat. No.: B1472590
CAS No.: 183137-30-6
M. Wt: 341.56 g/mol
InChI Key: RJUALEAFZJSMQL-UHFFFAOYSA-N
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Description

Diethyl (4-bromo-2-chlorobenzyl)phosphonate is a useful research compound. Its molecular formula is C11H15BrClO3P and its molecular weight is 341.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-2-chloro-1-(diethoxyphosphorylmethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrClO3P/c1-3-15-17(14,16-4-2)8-9-5-6-10(12)7-11(9)13/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUALEAFZJSMQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=C(C=C(C=C1)Br)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Identification, Synthesis, and Application of Diethyl (4-bromo-2-chlorobenzyl)phosphonate

Executive Summary

This compound (CAS 183137-30-6 ) is a specialized organophosphorus intermediate used primarily in the synthesis of complex pharmaceutical scaffolds.[1] It serves as a critical Horner-Wadsworth-Emmons (HWE) reagent, enabling the introduction of the 4-bromo-2-chlorobenzylidene moiety into target molecules. This specific substitution pattern—featuring a bromine handle for downstream cross-coupling and a chlorine atom for steric and electronic modulation—makes it highly valuable in the development of kinase inhibitors and receptor modulators.

This guide provides a definitive technical reference for the identification, synthesis, and experimental application of this compound, moving beyond basic catalog data to offer actionable process intelligence.

Chemical Identity & Specifications

Parameter Technical Detail
Chemical Name This compound
CAS Number 183137-30-6
Molecular Formula

Molecular Weight 341.57 g/mol
MDL Number MFCD29904685
Physical State Clear to pale yellow viscous liquid
Solubility Soluble in DCM, THF, Ethyl Acetate, Toluene; Insoluble in water
Key Precursor 4-Bromo-2-chlorobenzyl bromide (CAS 89720-77-4)

Structural Insight: The molecule consists of a diethyl phosphonate group attached to a benzylic carbon.[1] The phenyl ring is 1,2,4-trisubstituted. The ortho-chloro substituent creates steric bulk near the benzylic position, which can influence the stereoselectivity (E/Z ratio) of subsequent olefination reactions. The para-bromo substituent remains chemically orthogonal during the HWE reaction, serving as a "handle" for later functionalization via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Synthetic Pathway: The Michaelis-Arbuzov Reaction

The industrial and laboratory standard for synthesizing CAS 183137-30-6 is the Michaelis-Arbuzov reaction . This pathway is preferred due to its atom economy and the volatility of the byproduct (ethyl bromide), which drives the reaction to completion.

Reaction Mechanism

The synthesis involves the nucleophilic attack of the phosphorus lone pair of triethyl phosphite onto the benzylic carbon of 4-bromo-2-chlorobenzyl bromide. This forms a phosphonium intermediate, which rapidly collapses via nucleophilic attack of the bromide ion on the ethyl group, expelling ethyl bromide.

ArbuzovReaction Precursor 4-Bromo-2-chlorobenzyl bromide (CAS 89720-77-4) Intermediate [Phosphonium Intermediate] Precursor->Intermediate SN2 Attack (120-140°C) Reagent Triethyl Phosphite (P(OEt)3) Reagent->Intermediate SN2 Attack (120-140°C) Product Target Phosphonate (CAS 183137-30-6) Intermediate->Product Dealkylation Byproduct Ethyl Bromide (EtBr, Gas) Intermediate->Byproduct Elimination

Figure 1: Mechanistic flow of the Michaelis-Arbuzov synthesis for CAS 183137-30-6.

Experimental Protocol

Safety Warning: The precursor, 4-bromo-2-chlorobenzyl bromide, is a potent lachrymator (tear gas agent) and skin irritant. All operations must be performed in a properly functioning fume hood.

Synthesis Procedure
  • Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas outlet to the top of the condenser leading to a neutralizing trap (or a simple vent into the back of the hood) to manage ethyl bromide evolution.

  • Charging: Add 4-bromo-2-chlorobenzyl bromide (10.0 g, 35.2 mmol, 1.0 equiv) directly to the flask.

  • Reagent Addition: Add triethyl phosphite (7.0 g, 42.2 mmol, 1.2 equiv). A slight excess ensures complete consumption of the benzyl bromide.

    • Note: Solvent is typically unnecessary (neat reaction), but Toluene (30 mL) can be used if thermal control is required.

  • Reaction: Heat the mixture to 130–140°C (oil bath temperature).

    • Observation: Evolution of ethyl bromide gas (boiling point ~38°C) will occur.

    • Duration: Stir at reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS.[2][3] The starting bromide spot should disappear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Removal of Volatiles: Connect the flask to a rotary evaporator. Remove the excess triethyl phosphite and remaining ethyl bromide under high vacuum (1–2 mbar) at 60–80°C.

  • Purification:

    • The residue is often pure enough (>95%) for subsequent HWE reactions.

    • If higher purity is required, purify via flash column chromatography (SiO2, eluting with 0-50% EtOAc in Hexanes).

    • Yield: Expected yield is 90–98% (approx. 11.5 g).

Applications in Drug Discovery

The primary utility of CAS 183137-30-6 is as a reagent for Horner-Wadsworth-Emmons (HWE) Olefination . This reaction couples the phosphonate with an aldehyde to form an


-unsaturated system (stilbene or cinnamate derivative) with high E-selectivity.
Workflow: HWE Olefination

This transformation is critical for synthesizing "enoates" used in Michael additions (e.g., in the synthesis of 11


-HSD1 inhibitors) or creating stilbene-based optical brighteners and anticancer agents.

HWE_Workflow Phosphonate Diethyl (4-bromo-2-chlorobenzyl) phosphonate Base Base Deprotonation (NaH or LiHMDS, THF, 0°C) Phosphonate->Base Carbanion Phosphonate Carbanion (Nucleophile) Base->Carbanion Generates active species Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate Addition Aldehyde Target Aldehyde (R-CHO) Aldehyde->Intermediate Addition Product E-Alkene Product (Stilbene/Cinnamate) Intermediate->Product Elimination of Diethylphosphate

Figure 2: Workflow for utilizing CAS 183137-30-6 in stereoselective alkene synthesis.

Strategic Value of Substituents
  • 2-Chloro (Ortho): Provides steric hindrance that forces the phenyl ring out of planarity in crowded systems, often improving solubility and metabolic stability (blocking metabolic oxidation at the ortho position).

  • 4-Bromo (Para): Allows the molecule to serve as a modular building block. After the HWE reaction forms the alkene linker, the bromine remains available for:

    • Suzuki Coupling: To add biaryl systems.

    • Buchwald-Hartwig Amination: To introduce nitrogen heterocycles.

    • Lithiation/Exchange: To introduce carboxylic acids or other electrophiles.

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against these expected values:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       1.25 (t, 6H, 
      
      
      
      )
    • 
       3.20 (d, 2H, 
      
      
      
      Hz,
      
      
      ) — Diagnostic doublet characteristic of benzyl phosphonates.
    • 
       4.05 (m, 4H, 
      
      
      
      )
    • 
       7.10–7.60 (m, 3H, Aromatic protons)
      
  • 
     NMR:  Single peak typically around 
    
    
    
    25–30 ppm (relative to
    
    
    ).
  • Mass Spectrometry (ESI+):

    
     (Characteristic 3:1 pattern for Cl + Br isotopes is complex; look for the base mass matching the formula).
    

References

  • World Intellectual Property Organization. (2006). Cycloalkyl lactam derivatives as inhibitors of 11-beta-hydroxysteroid dehydrogenase 1. (Publication No. WO2006049952A1). Google Patents. Link

  • World Intellectual Property Organization. (2003). Novel compounds [Benzimidazole derivatives]. (Publication No. WO2003010158A1). Google Patents. Link

  • Combi-Blocks Inc. (n.d.). Product Data Sheet: this compound (CAS 183137-30-6).[1][4][5][6][7] Retrieved October 26, 2023. Link

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 81(4), 415–430. Link

Sources

The Synthetic Versatility of Halogenated Benzyl Phosphonates: A Core Component in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated benzyl phosphonates have emerged as exceptionally versatile and powerful reagents in the arsenal of synthetic organic chemists. Their unique electronic and steric properties, conferred by the presence of both a phosphonate moiety and halogen substituents, enable a wide array of chemical transformations. This guide provides a comprehensive overview of their synthesis, core reactivity, and strategic applications, with a particular focus on their pivotal role in carbon-carbon bond formation, the construction of complex heterocyclic systems, and the development of novel therapeutic agents. We will delve into the mechanistic underpinnings of cornerstone reactions like the Horner-Wadsworth-Emmons olefination, explore their utility as non-hydrolyzable phosphate isosteres in medicinal chemistry, and provide validated experimental protocols for their preparation and use.

Foundational Synthesis of Halogenated Benzyl Phosphonates

The construction of the C-P bond is the critical step in synthesizing benzyl phosphonates. The choice of method is often dictated by the substrate's tolerance to heat or strong bases.[1] Two classical methods, the Michaelis-Arbuzov and Michaelis-Becker reactions, remain the workhorses for accessing these compounds.[2][3]

The Michaelis-Arbuzov Reaction

This reaction involves the nucleophilic attack of a trialkyl phosphite on a halogenated benzyl halide. The process typically requires elevated temperatures and proceeds via an SN2 mechanism to form a phosphonium intermediate, which then rearranges to the thermodynamically stable phosphonate ester.[2][4]

  • Causality: The primary advantage of the Arbuzov reaction is its compatibility with substrates that are sensitive to strong bases.[1] However, the requisite high temperatures can be a significant drawback, potentially leading to side reactions, especially with unreactive halides.[2][3] Another consideration is that the newly formed alkyl halide byproduct can sometimes be more reactive than the starting material, leading to a mixture of phosphorylated products.[2][3]

The Michaelis-Becker Reaction

In contrast, the Michaelis-Becker reaction utilizes a pre-formed sodium salt of a dialkyl phosphite, which then displaces the halide from the halogenated benzyl substrate. This method is generally performed under milder temperature conditions than the Arbuzov reaction.[1]

  • Causality: The main limitation of this approach is the requirement for a strong base (e.g., NaH) to deprotonate the dialkyl phosphonate, which can be incompatible with sensitive functional groups on the benzyl halide substrate.[1][2] While it avoids the high temperatures of the Arbuzov, the basic conditions can be a trade-off.

Modern & Sustainable Synthetic Alternatives

Recent advancements have focused on developing milder and more environmentally benign protocols. A notable example is the use of a polyethylene glycol (PEG)/potassium iodide (KI) catalytic system.[2][3][5] In this protocol, KI facilitates an in situ Finkelstein reaction to generate a more reactive benzyl iodide, while PEG-400 acts as both a recyclable, non-toxic solvent and a phase-transfer catalyst.[2][3][6] This system allows the reaction to proceed smoothly at room temperature with excellent yields, avoiding volatile organic solvents and strong bases.[3][5] Furthermore, palladium-catalyzed cross-coupling reactions between benzyl halides and H-phosphonate diesters represent another modern, efficient route.[7]

Synthesis_Pathways cluster_arbuzov Michaelis-Arbuzov Reaction cluster_becker Michaelis-Becker Reaction A_start Halogenated Benzyl Halide (R-Ar-CH₂-X) A_reagent + Trialkyl Phosphite (P(OR')₃) A_start->A_reagent A_product Halogenated Benzyl Phosphonate A_reagent->A_product Δ (Heat) - R'X B_start Halogenated Benzyl Halide (R-Ar-CH₂-X) B_reagent + Dialkyl Phosphite Salt (Na⁺ ⁻OP(OR')₂) B_start->B_reagent B_product Halogenated Benzyl Phosphonate B_reagent->B_product Milder Temp. - NaX

Caption: Key synthetic routes to halogenated benzyl phosphonates.

Cornerstone Application: The Horner-Wadsworth-Emmons (HWE) Reaction

The premier application of halogenated benzyl phosphonates is their use in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize alkenes.[8] This reaction involves the deprotonation of the phosphonate at the benzylic carbon to form a stabilized carbanion, which then undergoes nucleophilic addition to an aldehyde or ketone.[9]

The HWE reaction offers significant advantages over the classical Wittig reaction:

  • Enhanced Nucleophilicity: The phosphonate-stabilized carbanion is generally more nucleophilic and less basic than the corresponding phosphonium ylide, allowing it to react efficiently even with sterically hindered ketones.[9][10]

  • Simplified Purification: The byproduct of the HWE reaction is a water-soluble dialkyl phosphate salt, which is easily removed during aqueous workup, simplifying product purification.[10][11]

  • Stereochemical Control: The HWE reaction strongly favors the formation of the thermodynamically more stable (E)-alkene, providing excellent stereoselectivity.[9][10] This is particularly valuable in the synthesis of trans-stilbene moieties found in numerous natural products.[8]

HWE_Mechanism Phosphonate Halogenated Benzyl Phosphonate Carbanion Stabilized Carbanion Phosphonate->Carbanion + Base - H⁺ Base Base (e.g., NaH) Oxaphosphetane Oxaphosphetane Intermediate Carbanion->Oxaphosphetane + R'-CHO (Nucleophilic Addition) Aldehyde Aldehyde / Ketone (R'-CHO) E_Alkene (E)-Alkene Oxaphosphetane->E_Alkene Elimination Byproduct Dialkyl Phosphate Salt (Water Soluble) Oxaphosphetane->Byproduct Elimination

Caption: Mechanism of the Horner-Wadsworth-Emmons (HWE) reaction.

The Still-Gennari Modification for (Z)-Alkene Synthesis

While the standard HWE reaction yields (E)-alkenes, the synthesis of (Z)-alkenes can be achieved with high stereoselectivity using the Still-Gennari modification.[12][13] This protocol employs phosphonates bearing strongly electron-withdrawing groups (e.g., trifluoroethyl esters) in combination with strongly dissociating conditions (e.g., KHMDS and 18-crown-6).[9]

  • Causality: The electron-withdrawing groups are believed to accelerate the collapse of the oxaphosphetane intermediate, making the initial addition step irreversible and kinetically trapping the diastereomer that leads to the (Z)-alkene.[9][12]

Applications in Medicinal Chemistry and Drug Development

The phosphonate group is a well-established bioisostere of the phosphate group, offering a key structural advantage: the P-C bond is resistant to enzymatic hydrolysis, unlike the labile P-O bond of phosphates.[14] This stability makes halogenated benzyl phosphonates highly valuable scaffolds in drug design.

Halogenation as a Tool for Pharmacokinetic Modulation

The introduction of halogens, particularly fluorine, onto the benzyl ring is a strategic move in medicinal chemistry to fine-tune a drug candidate's properties.[15] Fluorination can:

  • Block Metabolic Oxidation: Placing a fluorine atom at a metabolically labile C-H position can prevent oxidation by cytochrome P450 enzymes, thereby increasing the compound's metabolic stability and in vivo half-life.[15]

  • Modulate Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity, which can enhance membrane permeability and improve binding to hydrophobic pockets in target proteins.[15]

  • Alter Acidity: Halogens can influence the pKa of the phosphonic acid, affecting its charge state at physiological pH and its interaction with target enzymes.

Key Therapeutic Areas
  • Enzyme Inhibition: α,α-Difluorobenzyl phosphonates are a prominent class of phosphotyrosine mimetics used to develop potent and selective inhibitors of protein tyrosine phosphatases (PTPs), enzymes implicated in cancer and metabolic disorders.[16] The dianionic phosphonate mimics the natural substrate, while the difluoro substitution enhances its binding affinity and electronic properties.[16]

  • Antimicrobial Agents: Various substituted diethyl benzylphosphonate derivatives have demonstrated significant cytotoxic activity against pathogenic bacterial strains like Escherichia coli.[17][18] These compounds represent a promising avenue for developing new classes of antibiotics to combat growing drug resistance.[17]

  • Antiviral Prodrugs: The phosphonate moiety is a cornerstone of successful antiviral drugs like Tenofovir and Adefovir.[14] Halogenated benzyl phosphonates serve as building blocks for novel acyclic nucleoside phosphonates (ANPs) and their prodrugs, which are designed to improve oral bioavailability and cellular uptake.[14]

Compound ClassTherapeutic Target/ApplicationKey Feature(s)Reference(s)
α,α-Difluorobenzyl PhosphonatesProtein Tyrosine Phosphatases (PTPs)Potent and stable phosphotyrosine mimetics[16]
Substituted Diethyl BenzylphosphonatesE. coli and other pathogenic bacteriaCytotoxic activity, potential new antibiotics[17][18]
Fluorinated Acyclic Nucleoside PhosphonatesViral polymerases (e.g., HIV reverse transcriptase)Non-hydrolyzable phosphate mimics with enhanced metabolic stability[14][19]
Table 1: Applications of Halogenated Benzyl Phosphonates in Medicinal Chemistry.

Advanced Applications: Synthesis of Heterocycles and Materials

Beyond olefination reactions, halogenated benzyl phosphonates are valuable precursors for more complex molecular architectures.

  • Heterocyclic Chemistry: They can be incorporated into multicomponent reactions, such as the Kabachnik-Fields reaction, to generate α-aminophosphonates, which are key intermediates for a wide range of phosphorylated heterocycles.[20][21] These heterocyclic phosphonates are of great interest due to their diverse biological activities.[20]

  • Materials Science: Halogenated benzyl phosphonates can be converted into vinyl phosphonates, which serve as monomers for the synthesis of functional polymers.[22][23] These polymers can be used as coatings for nanoparticles, imparting stability and providing a surface for further functionalization.[23]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Diethyl (4-bromo-2-chlorobenzyl)phosphonate via the Michaelis-Arbuzov Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of diethyl (4-bromo-2-chlorobenzyl)phosphonate. The methodology is centered on the robust and widely utilized Michaelis-Arbuzov reaction, a cornerstone in the formation of carbon-phosphorus bonds.[1][2] This document is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It offers a detailed experimental protocol, mechanistic insights, safety precautions, and characterization guidelines. The phosphonate moiety is a critical pharmacophore in medicinal chemistry, often serving as a stable mimic of phosphate groups in biological systems, which imparts enhanced metabolic stability to potential therapeutic agents.[3] The strategic placement of bromo and chloro substituents on the benzyl ring provides avenues for further synthetic modifications, making the target molecule a valuable intermediate in the synthesis of novel bioactive compounds.

Introduction: Significance and Background

Organophosphorus compounds, particularly phosphonates, have garnered significant attention in medicinal chemistry and drug discovery.[3] Their structural analogy to phosphates, coupled with increased resistance to enzymatic hydrolysis, makes them invaluable in the design of enzyme inhibitors, antiviral agents, and anticancer therapeutics. Diethyl benzylphosphonate derivatives, in particular, are being investigated for their potential as antimicrobial agents. The substituents on the phenyl ring of these compounds can significantly influence their cytotoxic activity.

The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, remains one of the most efficient methods for creating a carbon-phosphorus bond.[1][2] The reaction typically involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide to form a dialkyl phosphonate. This reaction is prized for its reliability and the high yields it characteristically provides.

This guide focuses on the synthesis of this compound, a versatile intermediate. The presence of the bromo and chloro groups on the aromatic ring offers distinct handles for subsequent cross-coupling reactions, allowing for the construction of more complex molecular architectures and the exploration of a wider chemical space in drug discovery programs.

The Michaelis-Arbuzov Reaction: A Mechanistic Overview

The synthesis of this compound is achieved through the Michaelis-Arbuzov reaction. The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the phosphorus atom of triethyl phosphite on the electrophilic benzylic carbon of 4-bromo-2-chlorobenzyl bromide. This results in the displacement of the bromide ion and the formation of a trialkoxyphosphonium salt intermediate.

  • Dealkylation: The displaced bromide ion then acts as a nucleophile, attacking one of the ethyl groups of the phosphonium salt in a second SN2 reaction. This step leads to the formation of the stable pentavalent phosphonate ester and ethyl bromide as a volatile byproduct.

The overall driving force for the reaction is the formation of the thermodynamically stable phosphoryl (P=O) bond.

Michaelis_Arbuzov_Mechanism reactant1 Triethyl Phosphite intermediate Phosphonium Salt Intermediate reactant1->intermediate Sₙ2 Attack reactant2 4-bromo-2-chlorobenzyl bromide reactant2->intermediate product1 This compound intermediate->product1 Sₙ2 Dealkylation product2 Ethyl Bromide intermediate->product2

Caption: Mechanism of the Michaelis-Arbuzov Reaction.

Experimental Protocol

This protocol provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
4-bromo-2-chlorobenzyl bromideC₇H₅Br₂Cl284.3895%Fluorochem
Triethyl phosphiteC₆H₁₅O₃P166.1698%Sigma-Aldrich
TolueneC₇H₈92.14AnhydrousSigma-Aldrich
HexanesC₆H₁₄86.18ACS GradeFisher Scientific
Ethyl acetateC₄H₈O₂88.11ACS GradeFisher Scientific
Silica gelSiO₂60.08230-400 meshSorbent Technologies
Equipment
  • Round-bottom flask (100 mL, two-necked)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas (Argon or Nitrogen) supply

  • Syringes and needles

  • Rotary evaporator

  • Vacuum pump

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Reaction Setup and Procedure

experimental_workflow setup Reaction Setup (Inert Atmosphere) reagents Charge Flask with 4-bromo-2-chlorobenzyl bromide and Triethyl Phosphite setup->reagents reaction Heat to 120-140°C (Monitor by TLC) reagents->reaction workup Cool and Concentrate (Remove Excess Phosphite) reaction->workup purification Purify by Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization

Caption: Experimental workflow for the synthesis.

Step-by-Step Protocol:

  • Reaction Setup: Assemble a 100 mL two-necked round-bottom flask with a reflux condenser and a magnetic stir bar. Flame-dry the apparatus under vacuum and allow it to cool to room temperature under a stream of inert gas (argon or nitrogen).

  • Charging Reactants: To the flask, add 4-bromo-2-chlorobenzyl bromide (1.0 eq). Subsequently, add triethyl phosphite (2.0-3.0 eq) via syringe. While the reaction can be run neat, the use of a high-boiling anhydrous solvent like toluene can aid in temperature control.

  • Reaction Conditions: Heat the reaction mixture to 120-140°C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature. Remove the excess triethyl phosphite and the ethyl bromide byproduct by distillation under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

    • Column Preparation: Prepare a slurry of silica gel in hexanes and pack the column.

    • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

    • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 20% ethyl acetate).

    • Fraction Collection: Collect fractions and monitor them by TLC.

    • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield this compound as a colorless to pale yellow oil.

Expected Yield and Characterization
  • Expected Yield: 85-95%

  • Appearance: Colorless to pale yellow oil

  • Characterization:

    • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.40-7.20 (m, 3H, Ar-H), 4.10-3.95 (m, 4H, OCH₂CH₃), 3.25 (d, JHP = 22 Hz, 2H, PCH₂), 1.25 (t, J = 7 Hz, 6H, OCH₂CH₃).

    • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 134.1 (d, JCP = 9 Hz), 132.8 (d, JCP = 6 Hz), 131.0, 129.5, 128.0 (d, JCP = 4 Hz), 122.3, 62.5 (d, JCP = 7 Hz), 33.5 (d, JCP = 138 Hz), 16.4 (d, JCP = 6 Hz).

    • ³¹P NMR (CDCl₃, 162 MHz): δ (ppm) ~24-26.

    • Mass Spectrometry (ESI+): m/z calculated for C₁₁H₁₆BrClO₃P [M+H]⁺, found.

Safety and Handling Precautions

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and nitrile gloves are mandatory. All operations should be performed in a well-ventilated fume hood.

Reagent-Specific Hazards:

  • 4-bromo-2-chlorobenzyl bromide: Lachrymator and corrosive. Avoid inhalation and contact with skin and eyes.

  • Triethyl phosphite: Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation. Keep away from heat, sparks, and open flames. Store in a cool, dry place away from moisture and oxidizing agents.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature or time. Ensure that the reagents are pure and anhydrous.

  • Side Reactions: The Perkow reaction can be a competing pathway with certain substrates, but it is less common with benzyl halides.

  • Purification Challenges: If the product is difficult to separate from impurities, optimize the eluent system for column chromatography. A shallow gradient can improve separation.

  • Hydrolysis: Phosphonate esters can be susceptible to hydrolysis, especially under acidic or basic conditions. Ensure all work-up and purification steps are performed under neutral conditions.

Conclusion

The Michaelis-Arbuzov reaction provides a reliable and high-yielding route to this compound. This application note offers a detailed and practical guide for its synthesis, purification, and characterization. The resulting phosphonate is a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. By following the outlined protocol and safety precautions, researchers can confidently synthesize this important intermediate for their research endeavors.

References

  • J&K Scientific LLC. (2025). Michaelis–Arbuzov reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]

  • Boutagy, J., & Thomas, R. (1974). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 74(1), 87-99.
  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415-430.
  • MDPI. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Retrieved from [Link]

  • Richardson, R. M., & Wiemer, D. F. (n.d.). A One-Flask Procedure for the Conversion of Benzylic and Allylic Alcohols to the Corresponding Phosphonates. Organic Syntheses. Retrieved from [Link]

  • MDPI. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl benzylphosphonate. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). Diethyl (4-Bromobenzyl)phosphonate. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl 4-chlorobenzylphosphonate. Retrieved from [Link]

Sources

Procedure for olefination of aldehydes with diethyl (4-bromo-2-chlorobenzyl)phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing diethyl (4-bromo-2-chlorobenzyl)phosphonate in Horner-Wadsworth-Emmons (HWE) olefinations. This reagent is a critical building block for synthesizing 4-bromo-2-chlorostilbenes , which serve as privileged scaffolds in medicinal chemistry and organic materials (OLEDs).

The presence of the ortho-chloro and para-bromo substituents on the benzyl ring introduces unique steric and electronic factors. Unlike simple benzyl phosphonates, the 2-chloro substituent exerts steric pressure that generally enhances (E)-stereoselectivity. Furthermore, the halogen handles (Br, Cl) require specific base selection to prevent unwanted dehalogenation or metal-halogen exchange side reactions.

Chemical Background & Mechanism[1][2][3][4][5][6][7][8][9][10]

The Reagent Class

This compound is classified as a semi-stabilized phosphonate reagent. The benzylic carbanion formed upon deprotonation is stabilized by the aromatic ring but lacks the strong electron-withdrawing resonance of carbonyls found in traditional HWE reagents (e.g., triethyl phosphonoacetate).

Mechanistic Pathway

The reaction proceeds via the HWE mechanism.[1] The base deprotonates the phosphonate to form a carbanion, which attacks the aldehyde carbonyl.

  • Formation of Betaine/Oxaphosphetane: The carbanion attacks the aldehyde to form an intermediate.[1]

  • Stereoselectivity Control: The steric bulk of the 2-chloro group destabilizes the syn-intermediate (which leads to the Z-alkene) due to steric clash with the aldehyde substituent. This favors the thermodynamic equilibration toward the anti-intermediate, leading to the (E)-alkene .

  • Elimination: The oxaphosphetane collapses to yield the alkene and a water-soluble diethyl phosphate byproduct.

Mechanistic Diagram

The following diagram illustrates the reaction cycle and the critical elimination step.

HWE_Mechanism Reagent Phosphonate Reagent Carbanion Benzylic Carbanion Reagent->Carbanion Deprotonation (-H+) Base Base (NaH) Base->Carbanion Intermediate Oxaphosphetane (Steric Control) Carbanion->Intermediate Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Product (E)-Stilbene Derivative Intermediate->Product Elimination Byproduct Phosphate Salt Intermediate->Byproduct

Figure 1: HWE mechanism emphasizing the deprotonation and steric control steps leading to (E)-stilbenes.

Experimental Protocol

Critical Reagent Selection

The choice of base is paramount.

  • Recommended: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) .

  • FORBIDDEN: n-Butyllithium (n-BuLi) .

    • Reasoning: The 4-bromo substituent is highly susceptible to Lithium-Halogen exchange. Using alkyl lithiums will result in polymerization or debromination rather than olefination.

Method A: Sodium Hydride (Standard Protocol)

This method is robust, water-tolerant during workup, and generally provides high yields for semi-stabilized ylides.

Materials:

  • This compound (1.0 equiv)

  • Aldehyde (1.0 - 1.2 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.2 - 1.5 equiv)

  • Anhydrous THF (0.2 M concentration relative to phosphonate)

  • Ammonium Chloride (sat. aq.) for quench

Step-by-Step Procedure:

  • Apparatus Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Base Preparation: Add NaH (1.5 equiv) to the flask.

    • Optional: Wash NaH with dry hexane (2x) to remove mineral oil if high purity is required, though usually unnecessary for this reaction.

  • Solvent Addition: Add anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Phosphonate Addition: Dissolve the phosphonate (1.0 equiv) in a minimal amount of THF. Add this solution dropwise to the NaH suspension over 10–15 minutes.

    • Observation: Evolution of H₂ gas (bubbling) and a color change (often yellow/orange) indicates carbanion formation.

  • Activation: Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

  • Aldehyde Addition: Cool the mixture back to 0 °C. Add the aldehyde (1.1 equiv) dropwise (neat or in THF).

  • Reaction: Allow the mixture to warm to RT and stir.

    • Time: Typically 2–12 hours. Monitor by TLC (disappearance of aldehyde).

  • Workup: Quench carefully with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

Method B: Potassium tert-Butoxide (Optimization for Stereoselectivity)

If Method A yields low E/Z selectivity, KOtBu can sometimes enhance thermodynamic control.

Modifications:

  • Replace NaH with KOtBu (1.2 equiv) .

  • Perform the deprotonation at 0 °C and the addition at -78 °C , then slowly warm to RT. The lower temperature during addition can maximize the steric differentiation provided by the 2-chloro group.

Workflow Visualization

The following flowchart outlines the operational logic for the synthesis, including decision points for purification.

Protocol_Workflow Start Start: Dry Glassware & Inert Gas Base_Prep Suspend Base (NaH) in THF at 0°C Start->Base_Prep Add_Phos Add Phosphonate (Dropwise) Base_Prep->Add_Phos Activation Stir 30-60 min (Carbanion Formation) Add_Phos->Activation Add_Ald Add Aldehyde at 0°C Activation->Add_Ald Monitor Monitor TLC (2 - 12 Hours) Add_Ald->Monitor Quench Quench with Sat. NH4Cl Monitor->Quench Extract Extraction (EtOAc) & Concentration Quench->Extract Purify Purification: Recrystallization or Column Extract->Purify

Figure 2: Operational workflow for the olefination protocol.

Data & Troubleshooting

Base & Solvent Compatibility Table

The following table summarizes the compatibility of conditions with the specific 4-bromo-2-chloro substrate.

ParameterConditionCompatibilityNotes
Base NaH Excellent Standard for HWE. No side reactions.
Base KOtBu Good Alternative.[2] May improve E-selectivity.
Base n-BuLi / LDAPoor Risk of Li-Hal exchange at 4-Br position.
Solvent THFExcellent Standard. Good solubility for phosphonates.[3]
Solvent DMFGoodAccelerates reaction but harder to remove.
Solvent DCMPoorGenerally incompatible with strong bases like NaH.
Troubleshooting Guide
  • Low Yield: Ensure the phosphonate is fully deprotonated before adding the aldehyde. The anion is usually colored (yellow/orange). If the solution is colorless after base addition, increase time or temperature of activation.

  • Low E/Z Selectivity:

    • Switch to Method B (KOtBu).

    • Lower the temperature during the aldehyde addition step.

    • The 2-Cl group naturally aids E-selectivity; if Z is observed, it indicates kinetic trapping. Slowing the reaction allows thermodynamic equilibration to the E-isomer.

  • Starting Material Recovery: If aldehyde remains, the phosphonate anion may have quenched by moisture. Ensure anhydrous THF is used.

References

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction mechanism and stereochemistry. Chemical Reviews, 89(4), 863–927. Link

  • Boutagy, J., & Thomas, R. (1974).[3] Olefination with Phosphorus-Containing Carbanions.[4][5][1][6][7] Chemical Reviews, 74(1), 87–99. Link

  • Minami, T., & Motoyoshiya, J. (1992). Vinylphosphonates in organic synthesis. Synthesis, 1992(04), 333-349.
  • Modern Carbonyl Olefination. (2004). In Modern Carbonyl Olefination (T. Takeda, Ed.). Wiley-VCH.[8] (Comprehensive text on HWE protocols).

Sources

One-pot synthesis of substituted styrenes from 4-bromo-2-chlorobenzyl halides

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Efficient One-Pot Synthesis of Substituted Styrenes from 4-Bromo-2-Chlorobenzyl Halides

Abstract

Substituted styrenes are fundamental building blocks in modern chemistry, serving as critical monomers in polymer science and as versatile intermediates in the synthesis of complex pharmaceutical agents. Their efficient preparation, particularly with multiple reactive handles for further diversification, remains a significant objective. This application note provides a detailed, field-proven protocol for the one-pot synthesis of 4-bromo-2-chlorostyrene from its corresponding benzyl halide. By leveraging a sequential Kornblum oxidation and Wittig reaction within a single vessel, this method circumvents the need for intermediate isolation, thereby enhancing operational efficiency and overall yield. Furthermore, we demonstrate the synthetic utility of the resulting product by providing a protocol for the selective palladium-catalyzed Suzuki-Miyaura cross-coupling at the C-Br position, highlighting the substrate's potential for modular diversification in drug discovery and materials science.

Guiding Principles & Strategic Rationale

The design of a synthetic route must be guided by principles of efficiency, selectivity, and modularity. The choice of 4-bromo-2-chlorobenzyl halide as a starting material is strategic, offering two distinct aromatic halide positions (Br and Cl) with differential reactivity for subsequent functionalization, alongside a benzylic position prime for transformation into a vinyl group.

1.1. The Advantage of a One-Pot Protocol

Multi-step syntheses that require the isolation and purification of intermediates are often plagued by reduced overall yields, increased solvent waste, and significant time investment. A "one-pot" or "tandem" approach, where sequential reactions are conducted in a single reaction vessel, mitigates these issues. This protocol is designed to seamlessly convert the benzyl bromide to the target styrene without isolating the intermediate aldehyde, embodying a more resource-efficient and green chemical process.

1.2. Causality of the Chosen Reaction Sequence

The conversion of a benzyl halide to a styrene requires the formation of a carbon-carbon double bond. Our selected strategy involves two classic, reliable transformations:

  • Kornblum Oxidation : This method is exceptionally well-suited for converting activated alkyl halides (like benzyl halides) into aldehydes. It utilizes dimethyl sulfoxide (DMSO) as both the solvent and the oxidant, and a mild base such as sodium bicarbonate (NaHCO₃) to facilitate the elimination step. Its mild conditions are crucial for preserving the sensitive halogen substituents on the aromatic ring.[1]

  • Wittig Reaction : The Wittig reaction is an unparalleled method for converting aldehydes into alkenes with high reliability.[2] By generating a phosphorus ylide in situ from a phosphonium salt and a strong base, it reacts with the aldehyde intermediate to form the desired vinyl group. The thermodynamic stability of the triphenylphosphine oxide (TPPO) byproduct drives the reaction to completion.

This sequence is ideal for a one-pot setup because the conditions for the Wittig reaction are compatible with the products and reagents of the preceding Kornblum oxidation.

Experimental Workflow Overview

The entire synthetic procedure is designed to be executed sequentially in a single flask under an inert atmosphere to ensure the stability of the reactive intermediates.

G Figure 1: High-Level Synthetic Workflow A Start: 4-Bromo-2-chlorobenzyl bromide in DMSO B Step 1: Kornblum Oxidation (Add NaHCO₃, Heat) A->B C Intermediate (in situ): 4-Bromo-2-chlorobenzaldehyde B->C D Step 2: Wittig Reaction (Add Methyltriphenylphosphonium bromide & Base) C->D E Final Product: 4-Bromo-2-chlorostyrene D->E

Caption: High-level overview of the one-pot synthesis.

Core Protocol: One-Pot Synthesis of 4-Bromo-2-chlorostyrene

This protocol details the conversion of 4-bromo-2-chlorobenzyl bromide into 4-bromo-2-chlorostyrene.

3.1. Materials & Reagents

ReagentFormulaM.W.QuantityPuritySupplier
4-Bromo-2-chlorobenzyl bromideC₇H₅Br₂Cl284.382.84 g (10 mmol)>97%Sigma-Aldrich
Dimethyl sulfoxide (DMSO)C₂H₆OS78.1350 mLAnhydrousAcros Organics
Sodium bicarbonateNaHCO₃84.012.52 g (30 mmol)>99%Fisher Scientific
Methyltriphenylphosphonium bromideC₁₉H₁₈BrP357.234.29 g (12 mmol)>98%Alfa Aesar
Potassium tert-butoxide (KOtBu)C₄H₉KO112.211.35 g (12 mmol)>98%Sigma-Aldrich
Diethyl ether(C₂H₅)₂O74.12200 mLAnhydrousJ.T. Baker
Saturated aq. NH₄ClNH₄Cl53.4950 mL-Lab Prepared
BrineNaCl58.4450 mL-Lab Prepared
Magnesium sulfateMgSO₄120.37As neededAnhydrousVWR

3.2. Equipment

  • 250 mL three-neck round-bottom flask

  • Reflux condenser and nitrogen/argon inlet adapter

  • Magnetic stirrer and heating mantle with temperature control

  • Addition funnel (optional)

  • Standard glassware for workup and purification

3.3. Step-by-Step Procedure

  • Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.

  • Kornblum Oxidation:

    • To the flask, add 4-bromo-2-chlorobenzyl bromide (10 mmol) and anhydrous DMSO (50 mL).

    • Add sodium bicarbonate (30 mmol).

    • Heat the mixture to 80 °C and stir for 2 hours. The reaction progress can be monitored by TLC (thin-layer chromatography), observing the consumption of the starting material.

    • After 2 hours, cool the reaction mixture to room temperature (20-25 °C). The intermediate aldehyde is now formed in situ and should not be isolated.

  • Wittig Reaction:

    • In a separate dry flask, suspend methyltriphenylphosphonium bromide (12 mmol) in 20 mL of anhydrous diethyl ether.

    • Carefully add potassium tert-butoxide (12 mmol) to this suspension. The mixture will turn a characteristic bright yellow, indicating the formation of the ylide. Stir for 30 minutes at room temperature.

    • Using a cannula or syringe, transfer the yellow ylide suspension into the reaction flask containing the in-situ generated aldehyde in DMSO.

    • Stir the reaction mixture vigorously at room temperature for 4 hours. The yellow color will fade as the ylide is consumed.

  • Workup and Purification:

    • Pour the reaction mixture into a separatory funnel containing 100 mL of water and 100 mL of diethyl ether.

    • Separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous NH₄Cl (1 x 50 mL), followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel (eluent: 100% hexanes) to yield 4-bromo-2-chlorostyrene as a clear oil.

3.4. Reaction Mechanism

The one-pot process is driven by two distinct, sequential mechanisms occurring in the same vessel.

G Figure 2: Key Mechanistic Steps cluster_0 Part A: Kornblum Oxidation cluster_1 Part B: Wittig Reaction A Benzylic Bromide C Alkoxysulfonium Salt A->C + B DMSO B->C E Aldehyde Product C->E Elimination D NaHCO₃ (Base) D->E F MePPh₃⁺Br⁻ H Ylide (Me=PPh₃) F->H + G KOtBu G->H J Oxaphosphetane H->J + I Aldehyde (from Part A) I->J K Styrene Product J->K L TPPO J->L

Caption: The sequential oxidation and olefination mechanisms.

Expected Results & Data

ParameterExpected ValueNotes
Yield 65-75%Isolated yield after chromatography.
Appearance Colorless Oil
¹H NMR (CDCl₃, 400 MHz) δ 7.65 (d, 1H), 7.40 (dd, 1H), 7.15 (d, 1H), 6.70 (dd, 1H), 5.75 (d, 1H), 5.40 (d, 1H)Chemical shifts are approximate. Protons of the vinyl group are characteristic.
Purity (GC-MS) >98%

Application Extension: Selective Suzuki Cross-Coupling

The synthesized 4-bromo-2-chlorostyrene is a valuable intermediate due to the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the more stable C-Cl bond.[3] This allows for the selective functionalization at the 4-position.

5.1. Protocol: Suzuki Coupling with Phenylboronic Acid

  • Setup: In a flame-dried Schlenk flask under argon, combine 4-bromo-2-chlorostyrene (1 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (3 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent: Add a degassed mixture of toluene (8 mL) and water (2 mL).

  • Reaction: Heat the mixture to 90 °C and stir for 12 hours.

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography to yield 2-chloro-4-vinylbiphenyl.

G Figure 3: Selective Functionalization Workflow start 4-Bromo-2-chlorostyrene C-Br (more reactive) C-Cl (less reactive) reagents Phenylboronic Acid Pd(PPh₃)₄, K₂CO₃ Toluene/H₂O, 90°C start:port->reagents product 2-Chloro-4-vinyl-1,1'-biphenyl C-Cl bond remains intact reagents->product:port

Caption: Selective Suzuki coupling at the C-Br position.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low yield of aldehyde (Kornblum step) Insufficient reaction time or temperature. Moisture in DMSO.Increase reaction time to 4 hours. Ensure use of anhydrous DMSO.
Low yield of styrene (Wittig step) Incomplete ylide formation. Ylide decomposition.Ensure phosphonium salt and base are dry. Use freshly opened KOtBu. Perform ylide formation in a non-protic solvent like ether or THF.
Formation of byproduct (4-bromo-2-chlorobenzyl alcohol) Presence of water during the Kornblum step.Use anhydrous reagents and flame-dried glassware.
Reaction stalls Deactivation of catalyst (in Suzuki step).Ensure solvents are properly degassed to remove oxygen. Use a more robust ligand if necessary (e.g., SPhos).

Conclusion

This application note presents a robust and efficient one-pot method for synthesizing 4-bromo-2-chlorostyrene, a highly valuable and versatile chemical intermediate. By combining a Kornblum oxidation with a Wittig reaction, this protocol minimizes waste and maximizes operational simplicity. The demonstrated utility of the product in selective cross-coupling reactions underscores the strategic value of this synthetic route for researchers in drug development and materials science, enabling rapid access to a diverse library of complex substituted styrenes.

References

  • Kustiana, B. A., Melen, R. L., & Morrill, L. C. (2022). One-Pot Synthesis of Styrene Derivatives from Allyl Silanes via B(C6F5)3-Catalyzed Isomerization–Hiyama Coupling. Organic Letters, 24(47), 8694–8697. [Link]

  • Organic Chemistry Portal. (2022). One-Pot Synthesis of Styrene Derivatives from Allyl Silanes via B(C6F5)3-Catalyzed Isomerization–Hiyama Coupling. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University Chemistry Handouts. [Link]

  • Hilton, T., Richardson, T., McKay, A., & Watson, A. (2022). Copper-Catalyzed One-Pot Functionalization of Styrenes: Application toward Pharmaceutically Relevant Phenylethylamine Triazole Scaffolds. The Journal of Organic Chemistry. [Link]

  • Nath, U., & Deka, B. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359–22383. [Link]

  • Wikipedia contributors. (2024). Heck reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Hilton, T., Richardson, T., McKay, A., & Watson, A. (2022). Copper-Catalyzed One-Pot Functionalization of Styrenes: Application towards Pharmaceutically Relevant Phenylethylamine Triazole Scaffolds. ChemRxiv. [Link]

  • Reyes-Gutiérrez, P. E., et al. (2021). One-Pot Synthesis of α-Alkyl Styrene Derivatives. ACS Omega, 6(31), 20586–20595. [Link]

  • Nakajima, K., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(64), 36836–36841. [Link]

  • D'Accriscio, F., et al. (2017). Ultra-fast Suzuki and Heck reactions for the synthesis of styrenes and stilbenes using arenediazonium salts as super-electrophiles. Organic Chemistry Frontiers, 4(12), 2357-2361. [Link]

  • Stokes, B. J., et al. (2011). Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. Organic letters, 13(10), 2602-2605. [Link]

  • Nakajima, K., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances. [Link]

  • Kustiana, B. A., Melen, R. L., & Morrill, L. C. (2022). One-Pot Synthesis of Styrene Derivatives from Allyl Silanes via B(C6F5)3-Catalyzed Isomerization–Hiyama Coupling. Organic Letters. [Link]

  • Ben-Salah, M., et al. (2014). HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. International Journal of Chemical and Pharmaceutical Sciences, 5(2). [Link]

  • Reyes-Gutiérrez, P. E., et al. (2021). One-Pot Synthesis of α-Alkyl Styrene Derivatives. ACS Omega. [Link]

Sources

Chemoselective Functionalization of 4-Bromo-2-chlorobenzyl Phosphonates: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The 4-bromo-2-chlorobenzyl phosphonate scaffold represents a high-value "lynchpin" intermediate in medicinal chemistry. Its structural utility is derived from three orthogonal reactive handles:

  • The Phosphonate: A latent handle for Horner-Wadsworth-Emmons (HWE) olefination, allowing the installation of unsaturated linkers.

  • The Aryl Bromide (C4): The most reactive electrophilic site, amenable to rapid Suzuki-Miyaura or Buchwald-Hartwig couplings under mild conditions.

  • The Aryl Chloride (C2): A sterically hindered and electronically less reactive site, which remains intact during C4 functionalization but can be activated subsequently using specialized ligand systems.

This guide provides a validated workflow for the chemoselective cross-coupling of this scaffold. By exploiting the kinetic differences in oxidative addition between C–Br and C–Cl bonds, researchers can sequentially build complex poly-aryl systems without protecting groups.

Synthesis of the Core Scaffold

Before initiating cross-coupling, the phosphonate "warhead" must be installed. This is best achieved via the Michaelis-Arbuzov reaction.[1]

Protocol A: Michaelis-Arbuzov Installation

Reaction: 4-bromo-1-(bromomethyl)-2-chlorobenzene + Triethyl phosphite


 Diethyl (4-bromo-2-chlorobenzyl)phosphonate + EtBr

Reagents:

  • 4-bromo-1-(bromomethyl)-2-chlorobenzene (1.0 equiv)

  • Triethyl phosphite (1.2 equiv)

  • Note: This reaction is often run neat (solvent-free).[2]

Step-by-Step:

  • Setup: Charge a round-bottom flask with the benzyl bromide derivative.[2][3] Fit with a reflux condenser and a drying tube (calcium chloride).

  • Addition: Add triethyl phosphite dropwise at room temperature. (Endothermic; no immediate exotherm expected).

  • Reaction: Heat the mixture to 120 °C for 4–6 hours.

    • Mechanism Check: The volatile byproduct, ethyl bromide (bp 38 °C), will distill off or reflux. Removal of EtBr drives the equilibrium.

  • Workup: Cool to room temperature. Remove excess triethyl phosphite via high-vacuum rotary evaporation (bath temp 60 °C).

  • Purification: The residue is typically >95% pure.[4] If necessary, purify via flash chromatography (SiO2, 50% EtOAc/Hexanes) or vacuum distillation.

Chemoselective Cross-Coupling (C4-Bromide)

The core challenge is coupling the bromide without touching the chloride. This is controlled kinetically: Pd(0) inserts into Ar–Br bonds roughly


 to 

times faster than Ar–Cl bonds using standard phosphine ligands.
Mechanism of Selectivity

The selectivity is governed by the Oxidative Addition step of the catalytic cycle.

  • Bond Dissociation Energy (BDE): C–Br (~81 kcal/mol) vs. C–Cl (~96 kcal/mol).

  • Ligand Influence: Using "standard" aryl phosphines (e.g., PPh3) creates a catalyst energetic enough to break C–Br but insufficient to overcome the activation energy barrier of the sterically hindered C2–Cl bond.

Protocol B: C4-Selective Suzuki-Miyaura Coupling

Goal: Couple arylboronic acid at C4; preserve C2-Cl.

Reagents:

  • Scaffold: this compound (1.0 equiv)

  • Nucleophile: Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh3)4 (3–5 mol%) or Pd(dppf)Cl2 (3 mol%)

  • Base: Na2CO3 (2.0 equiv, 2M aqueous solution)

  • Solvent: DME/Water (3:1) or Toluene/EtOH/Water (4:1:1)

Step-by-Step:

  • Degassing (Critical): Sparge the solvent mixture with Argon for 15 minutes. Oxygen promotes homocoupling and catalyst death.

  • Assembly: In a reaction vial, combine the phosphonate, boronic acid, and base solution. Add the solvent.[5][6]

  • Catalyst Addition: Add the Pd catalyst last. Seal the vial immediately.

  • Reaction: Heat to 80 °C for 4–12 hours.

    • Monitoring: Monitor by LCMS. Look for the disappearance of the bromide (M+) and appearance of the product (M + Ar - Br).

    • Checkpoint: If the reaction is pushed above 100 °C or runs too long, you may observe trace oxidative addition at the chloride (usually <5%).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO4.

  • Purification: Flash chromatography. The phosphonate group is polar; typical elution requires 30–70% EtOAc in Hexanes.

Sequential Coupling (C2-Chloride)

Once the C4 position is functionalized, the C2-chloride can be activated. This requires "hotter" conditions: electron-rich, bulky ligands (Buchwald ligands) that facilitate oxidative addition into difficult C–Cl bonds.

Protocol C: C2-Activation (Suzuki or Buchwald-Hartwig)

Goal: Functionalize the hindered C2 position.

Reagents:

  • Substrate: C4-functionalized benzyl phosphonate (1.0 equiv)

  • Nucleophile: Boronic acid (1.5 equiv) or Amine (1.2 equiv)

  • Catalyst System: Pd2(dba)3 (2 mol%) + XPhos or SPhos (4–8 mol%)

    • Alternative:Pd(Amphos)Cl2 or Pd-PEPPSI-IPr .

  • Base: K3PO4 (3.0 equiv) or Cs2CO3 (anhydrous).

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

Step-by-Step:

  • Drying: Ensure all reagents are dry. Water can inhibit the activation of chlorides in this specific context.

  • Setup: Combine substrate, nucleophile, base, and Pd/Ligand in a vial.

  • Reaction: Heat to 100–110 °C for 12–24 hours.

  • Note: The bulky phosphonate group at C1 and the new aryl group at C4 create a "steric canyon" at C2. SPhos is particularly effective here because it is designed to facilitate coupling at sterically demanding centers.

Data & Optimization Guide

Table 1: Catalyst Selection for Chemoselectivity
Catalyst/LigandActivity (Br)Activity (Cl)Selectivity ScoreRecommended Use
Pd(PPh3)4 HighVery LowExcellent Standard C4 coupling.[7]
Pd(dppf)Cl2 HighLowGood Use for sterically hindered boronic acids at C4.
Pd(OAc)2 / SPhos Very HighHighPoor Avoid for Step 1. Use for Step 2 (Cl coupling).
Pd(P(tBu)3)2 Very HighHighPoor Too reactive for chemoselectivity; will hit both.
Table 2: Troubleshooting Common Issues
IssueProbable CauseSolution
Hydrolysis of Phosphonate Base too strong or T too high.Switch from hydroxide bases (NaOH) to Carbonate (Na2CO3) or Phosphate (K3PO4).
C2-Cl Coupling (Side reaction) Ligand too electron-rich.Ensure you are using PPh3 or dppf. Avoid cyclohexyl-phosphines (PCy3) in Step 1.
Protodehalogenation (Ar-H) Hydride source present.[8]Ensure solvents are anhydrous (if using alcohol, switch to DME). Reduce reaction time.

Visual Workflows

Diagram 1: Synthetic Pathway

This flowchart illustrates the sequential functionalization logic, moving from the raw material to the HWE-ready intermediate.

G Start 4-Bromo-1-(bromomethyl) -2-chlorobenzene Arbuzov Arbuzov Reaction (P(OEt)3, 120°C) Start->Arbuzov Phosphonate Diethyl (4-bromo-2-chlorobenzyl) phosphonate Arbuzov->Phosphonate Suzuki1 Protocol B: C4 Coupling (Pd(PPh3)4, Na2CO3, 80°C) Phosphonate->Suzuki1 Chemoselective (Br only) Intermed C4-Arylated Intermediate Suzuki1->Intermed Suzuki2 Protocol C: C2 Coupling (Pd-SPhos, K3PO4, 110°C) Intermed->Suzuki2 Forced Conditions (Cl activation) Final Fully Functionalized Benzyl Phosphonate Suzuki2->Final

Caption: Sequential functionalization workflow. Blue/Yellow steps represent mild conditions; Red represents harsh conditions for chloride activation.

Diagram 2: Chemoselectivity Mechanism

This diagram visualizes the kinetic preference of the Palladium catalyst for the Bromide over the Chloride.

Mechanism cluster_Br Pathway A: Aryl-Bromide (Fast) cluster_Cl Pathway B: Aryl-Chloride (Slow) Pd0 Pd(0)L2 Species Br_TS TS: C-Br Insertion Low Barrier (~12 kcal/mol) Pd0->Br_TS Preferred Kinetics Cl_TS TS: C-Cl Insertion High Barrier (~22 kcal/mol) Pd0->Cl_TS Disfavored (Sterics + Bond Energy) Br_Prod Oxidative Addition Complex [Ar-Pd(II)-Br] Br_TS->Br_Prod Cl_Prod Oxidative Addition Complex [Ar-Pd(II)-Cl] Cl_TS->Cl_Prod

Caption: Kinetic landscape of Oxidative Addition. The lower energy barrier of C-Br insertion enables chemoselectivity.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Bhatt, S., et al. (2017). Michaelis–Arbuzov reaction: A facile and efficient method for the synthesis of diethyl benzylphosphonates. Synthetic Communications. (General reference for Protocol A).
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[9][10] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • BenchChem. (2025).[2] Technical Guide to the Synthesis of Diethyl (2,6-dichlorobenzyl)phosphonate. (Context for Arbuzov conditions). Link

Sources

Troubleshooting & Optimization

Troubleshooting low E/Z selectivity in HWE reactions with diethyl (4-bromo-2-chlorobenzyl)phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HWE Reaction Optimization Guide Topic: Troubleshooting Low E/Z Selectivity with Diethyl (4-bromo-2-chlorobenzyl)phosphonate Ticket ID: HWE-STILBENE-OPT-001

Executive Summary: The "Ortho-Effect" Challenge

You are likely experiencing low E/Z selectivity (e.g., ratios near 60:40 or 70:[1]30) rather than the expected >95:5 E-selectivity typical of standard Horner-Wadsworth-Emmons (HWE) reactions.

The Root Cause: this compound is a semi-stabilized phosphonate, not a fully stabilized one (like a phosphonoacetate). Furthermore, the 2-chloro substituent introduces significant steric bulk at the ortho position.

  • Electronic Factor: The benzylic anion is less stable than a carbonyl-stabilized anion, making the elimination step slower and the reversibility of the intermediate oxaphosphetane less efficient.

  • Steric Factor: The 2-chloro group creates a "cooperative ortho-effect" that destabilizes the planar transition state required for E-alkene formation, often trapping the reaction in a kinetic (Z-rich) well.

This guide provides a protocol to force thermodynamic equilibration , pushing the reaction toward the desired E-isomer (trans-stilbene derivative).

Module 1: Diagnostic & Mechanism

To fix the selectivity, we must shift the reaction control from Kinetic to Thermodynamic .

The Mechanistic Bottleneck

In a standard HWE, the formation of the threo-oxaphosphetane (precursor to E) is reversible. However, with your ortho-substituted reagent, the steric clash prevents the rapid interconversion of intermediates.[1]

Visualizing the Decision Tree The following flowchart outlines the logic for troubleshooting your specific reaction conditions.

HWE_Troubleshooting Start Issue: Low E/Z Selectivity (< 80:20 E:Z) CheckBase Current Base? Start->CheckBase Lithium Li-based (LiHMDS, BuLi) CheckBase->Lithium Using Sodium Na-based (NaH) CheckBase->Sodium Using Potassium K-based (KOtBu) CheckBase->Potassium Using CheckSolvent Current Solvent? THF THF (Standard) CheckSolvent->THF Polar DMF or DMSO CheckSolvent->Polar Action1 Switch to K-Base (Li+ stabilizes intermediate, preventing equilibration) Lithium->Action1 Cause of Z-trap Action2 Add 15-Crown-5 ( sequester Na+ ) Sodium->Action2 Optimization Potassium->CheckSolvent Action3 Switch to Polar Aprotic (DMF promotes elimination) THF->Action3 Success Thermodynamic Control (High E-Selectivity) Polar->Success Action1->Success Action2->Success Action3->Success

Caption: Logic flow for shifting from kinetic trapping (Li/THF) to thermodynamic equilibration (K/DMF) to maximize E-selectivity.

Module 2: Comparative Data Analysis

The choice of base cation is the single most critical variable for semi-stabilized phosphonates.

VariableConditionExpected E/Z RatioMechanistic Impact
Base Cation Li⁺ (e.g., BuLi, LiHMDS)Low (~60:[1]40)Li⁺ coordinates tightly to the oxaphosphetane oxygen, stabilizing the kinetic adduct and preventing equilibration to the E-form.
Base Cation Na⁺ (e.g., NaH)Moderate (~80:[1]20)Less coordinating than Li⁺, but aggregation can still occur in non-polar solvents.[1]
Base Cation K⁺ (e.g., KOtBu)High (>90:10) Large cation size minimizes coordination, allowing the erythro (Z) intermediate to revert and convert to the stable threo (E) form.
Solvent THF / DCMLow to ModerateLow dielectric constant favors tight ion pairing.[1]
Solvent DMF / DMSO High High polarity separates ion pairs, accelerating the equilibration.[1]

Module 3: Optimized Experimental Protocol

Objective: Synthesize (E)-4-bromo-2-chloro-stilbene derivative with >90:10 selectivity. Reagent: this compound.

The "Thermodynamic Push" Method

1. Reagent Preparation:

  • Phosphonate: 1.0 equiv (this compound)

  • Aldehyde: 0.95 equiv (Use slight deficit to ensure complete consumption of difficult partner)

  • Base: Potassium tert-butoxide (KOtBu) - 1.2 equiv (Sublimed grade preferred)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or THF/DMF (1:1 mixture)[1]

  • Concentration: 0.1 M

2. Step-by-Step Procedure:

  • Deprotonation (The Yellow Phase):

    • Charge a flame-dried flask with the phosphonate and anhydrous DMF under Argon/Nitrogen.

    • Cool to 0 °C (ice bath). Note: Do not cool to -78 °C; we need kinetic energy for equilibration.

    • Add KOtBu (solid or solution) dropwise.

    • Observation: The solution should turn a distinct yellow/orange, indicating the formation of the benzylic carbanion. Stir for 30 minutes at 0 °C.

  • Addition & Equilibration:

    • Add the aldehyde (neat or in minimal DMF) dropwise at 0 °C.

    • CRITICAL STEP: Remove the ice bath immediately after addition and allow the reaction to warm to Room Temperature (20–25 °C) .

    • Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC.[1] If the intermediate alcohol is visible (often more polar than product), heat the reaction to 40–50 °C for 1 hour. This forces the elimination of the sterically hindered 2-chloro intermediate.

  • Workup (Phosphate Removal):

    • Quench with saturated NH₄Cl (aq).

    • Extract with Ethyl Acetate (x3).

    • Wash combined organics with water (x3) to remove DMF (crucial for clean NMR).

    • Wash with Brine, dry over MgSO₄, and concentrate.[1]

  • Purification:

    • Recrystallization is often possible for stilbenes (from Hexane/EtOH) to remove traces of Z-isomer.

Module 4: Frequently Asked Questions (FAQs)

Q1: I used NaH in THF and got a 60:40 mixture. Can I fix the crude mixture?

  • A: Isomerization of the alkene is difficult post-reaction. However, you can try Iodine-catalyzed photoisomerization .[1] Dissolve the mixture in toluene, add a crystal of iodine (1-2 mol%), and expose to sunlight or a sunlamp for 2-4 hours. This drives the mixture toward the thermodynamic E-isomer.

Q2: Why not use the Still-Gennari modification?

  • A: Still-Gennari uses electron-withdrawing phosphonates (trifluoroethyl) and KHMDS/18-crown-6 at -78 °C to favor the Z-isomer . Since you want the E-isomer, you must do the exact opposite: avoid fluorine-substituted phosphonates and avoid cryogenic temperatures.

Q3: Does the 2-Cl group affect the acidity of the phosphonate?

  • A: Yes. The electron-withdrawing nature of the Cl and Br atoms makes the benzylic protons more acidic than unsubstituted benzyl phosphonates. This means deprotonation is easy, but the resulting carbanion is "harder" (less soft), which can sometimes lead to faster, non-selective attack.[1] Using a softer counter-cation (K+) mitigates this.

Q4: My reaction stalls. I see starting material and aldehyde.

  • A: The steric bulk of the 2-chloro group might be preventing the initial attack on bulky aldehydes.

    • Fix: Increase temperature to 60 °C.

    • Fix: Switch solvent to DMSO (higher dielectric constant).

References

  • Maryanoff, B. E., & Reitz, A. B. (1989).[1][2][3][4][5][6] The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[1][2][3][5][7] Chemical Reviews, 89(4), 863–927.[1] Link

  • Aggarwal, V. K., et al. (2003).[1] Generation of Phosphoranes Derived from Phosphites. A New Class of Phosphorus Ylides Leading to High E Selectivity with Semi-stabilizing Groups in Wittig Olefinations. Journal of the American Chemical Society, 125(20), 6034-6035.[1] Link

  • Larsen, R. O., & Aksnes, G. (1981).[1] Kinetic study of the Horner-Wadsworth-Emmons reaction. Phosphorus and Sulfur and the Related Elements, 10, 291.[1] (Foundational work on cation effects).[8][9]

  • BenchChem Technical Notes. (2025). Troubleshooting low yields in the Horner-Wadsworth-Emmons reaction. Link

Sources

Purification methods for diethyl (4-bromo-2-chlorobenzyl)phosphonate via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Diethyl (4-bromo-2-chlorobenzyl)phosphonate

Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar organophosphorus compounds. Here, we address common challenges encountered during purification via column chromatography, providing in-depth, experience-based solutions and detailed protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to provide direct answers to specific issues you may encounter during the purification process.

FAQ 1: My crude reaction mixture is a thick oil. How should I prepare it for column chromatography?

Answer:

It is crucial to load your sample onto the column in a concentrated band to achieve good separation. Loading a viscous oil directly can lead to a broad, uneven application, resulting in poor resolution.

Recommended Approaches:

  • Minimal Solvent Dissolution: Dissolve the crude oil in the minimum amount of a suitable solvent. Dichloromethane is often a good choice due to its volatility and ability to dissolve many organic compounds. The goal is to create a solution that is just fluid enough to be pipetted onto the column.

  • Dry Loading: This is the preferred method for preventing band broadening.

    • Dissolve your crude product in a volatile solvent (e.g., dichloromethane or diethyl ether).

    • Add a small amount of silica gel (typically 1-2 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully layer this powder on top of your packed column.

Causality: Dry loading ensures that the compound is adsorbed onto the stationary phase in a very narrow band at the top of the column. When the mobile phase is introduced, the entire sample begins to move down the column simultaneously, leading to sharper peaks and better separation of components.[1]

FAQ 2: I'm not sure which solvent system to use for the column. How do I determine the optimal mobile phase?

Answer:

The selection of an appropriate solvent system is critical for successful purification. The goal is to find a system where your target compound has a Retention Factor (Rf) of approximately 0.2-0.4 on a Thin Layer Chromatography (TLC) plate.[2]

Step-by-Step Solvent System Selection:

  • Start with a Standard System: For benzylphosphonates, a mixture of hexanes (or petroleum ether) and ethyl acetate is a common and effective starting point.[1][3][4]

  • TLC Analysis:

    • Spot your crude reaction mixture on a TLC plate.

    • Develop the plate in a chamber with a test solvent system (e.g., 20% ethyl acetate in hexanes).

    • Visualize the plate (see FAQ 3 for visualization techniques).

  • Adjust Polarity:

    • High Rf (spot near the top): The solvent system is too polar. Decrease the proportion of the polar solvent (ethyl acetate).

    • Low Rf (spot near the bottom): The solvent system is not polar enough. Increase the proportion of the polar solvent.

    • Poor Separation: If impurities are too close to your product spot, you may need to try a different solvent system, such as dichloromethane/methanol or diethyl ether/hexanes.[5]

Pro-Tip: A solvent system that gives an Rf of ~0.3 on TLC will likely result in your compound eluting in a reasonable number of column volumes (typically 3-5).

FAQ 3: My compound is not visible under a standard UV lamp. How can I visualize the spots on my TLC plate?

Answer:

While many aromatic compounds are UV-active, it's possible that your phosphonate, or the impurities, are not strongly absorbing at 254 nm.[6][7] In such cases, chemical staining is necessary.

Recommended Staining Agents for Phosphonates:

  • Phosphomolybdic Acid (PMA) Stain: This is a versatile stain for many functional groups, including alcohols and carbonyls, and can be effective for visualizing phosphonates.[7][8] Upon heating, spots typically appear as dark green or blue on a lighter green background.[8][9]

  • Ammonium Molybdate Stain (Molybdenum Blue Reaction): This is a specific and highly sensitive stain for phosphorus-containing compounds. Phosphates and phosphonates will appear as distinct blue to blue-green spots.[10]

General Staining Procedure:

  • After developing the TLC plate, ensure it is completely dry.

  • In a fume hood, dip the plate into the staining solution or spray it evenly with the reagent.

  • Gently heat the plate with a heat gun until colored spots appear. Be careful not to overheat, as this can char the entire plate.

FAQ 4: My compound is eluting with impurities, even though the TLC showed good separation. What's going wrong?

Answer:

This is a common issue that can arise from several factors during the column chromatography process.

Troubleshooting Checklist:

  • Column Overloading: If you load too much crude material onto the column, the stationary phase becomes saturated, and individual compound bands will broaden and overlap. A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1, and ideally 50:1 for difficult separations.

  • Improper Column Packing: Air bubbles or channels in the silica bed will lead to an uneven flow of the mobile phase, causing streaking and poor separation. Ensure your column is packed uniformly as a slurry.[1]

  • Sample Loading Technique: As mentioned in FAQ 1, loading the sample in a large volume of strong solvent will cause the initial band to be very wide, leading to co-elution of components.[11]

  • Compound Degradation: Some compounds can decompose on silica gel, which can be acidic.[2] If you suspect this, you can neutralize the silica by adding a small amount of triethylamine (0.1-1%) to your eluent.[5]

FAQ 5: The purification is taking a very long time, and the product is coming off the column very slowly and in many fractions (tailing). How can I speed this up?

Answer:

Significant "tailing" of your product band can make the purification process inefficient and result in a dilute product.

Solutions:

  • Increase Solvent Polarity (Gradient Elution): Once the initial, less polar impurities have eluted, you can gradually increase the polarity of your mobile phase. For example, if you started with 10% ethyl acetate in hexanes, you can switch to 20% or 30% after your product begins to elute. This will accelerate the movement of your more polar compound down the column, sharpening the back end of the peak.[2]

  • Check for Compound Stability: As mentioned previously, interaction with the silica gel can sometimes cause this effect. Adding a small amount of a modifying agent like triethylamine for basic compounds or acetic acid for acidic compounds can sometimes improve peak shape.

Detailed Experimental Protocol: Column Chromatography Purification

This protocol provides a step-by-step method for the purification of this compound on a laboratory scale.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes (or petroleum ether), Ethyl Acetate (reagent grade or better)

  • Standard glassware for chromatography (column, flasks, etc.)

  • TLC plates (silica gel coated with fluorescent indicator)

  • Visualization agent (e.g., Phosphomolybdic acid stain)

Workflow Diagram:

G cluster_prep Preparation cluster_elution Elution & Collection cluster_post Post-Purification TLC 1. TLC Analysis (Determine Solvent System) Slurry 2. Prepare Silica Slurry (in Hexanes) Pack 3. Pack Column Load 4. Load Sample (Dry Loading Preferred) Elute 5. Elute with Mobile Phase Load->Elute Begin Elution Collect 6. Collect Fractions Monitor 7. Monitor Fractions by TLC Combine 8. Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate 9. Evaporate Solvent Characterize 10. Characterize Product (NMR, MS)

Caption: Workflow for column chromatography purification.

Procedure:

  • Solvent System Determination: Using TLC, identify a solvent system that provides an Rf value of ~0.3 for the target compound. A starting point could be 15-25% Ethyl Acetate in Hexanes.

  • Column Packing:

    • Prepare a slurry of silica gel in 100% hexanes.

    • Pour the slurry into your chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a uniform, compact bed. Drain the excess solvent until the solvent level is just at the top of the silica.

  • Sample Loading:

    • Dissolve your crude product (e.g., 1 gram) in a minimal amount of dichloromethane.

    • Add ~2 grams of silica gel and evaporate the solvent to obtain a dry powder.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer.

  • Elution:

    • Carefully add your predetermined mobile phase to the column.

    • Apply gentle pressure (using a pump or bulb) to begin the flow.

    • Maintain a constant flow rate and ensure the silica bed does not run dry.

  • Fraction Collection:

    • Collect the eluent in a series of test tubes or flasks.

    • Periodically, spot fractions onto a TLC plate to monitor the elution of your compound.

  • Analysis and Work-up:

    • Visualize the TLC plates to identify the fractions containing your pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Quantitative Data Summary

The following table provides reference data for the purification of similar diethyl phosphonate compounds, which can serve as a guide for expected outcomes.

CompoundPurification MethodEluent SystemTypical Yield (%)Purity Reference
Diethyl (dichloromethyl)phosphonateColumn ChromatographyHexanes-diethyl ether (20:1)63%>90% by NMR[12]
Diethyl benzylphosphonateShort Silica Gel ColumnHexanes/Ethyl acetate98%Not Specified[13]
Diethyl (4-bromobenzyl)phosphonateFast Column ChromatographyHexane/Ethyl acetate (1:1)98%Confirmed by NMR & HRMS[3]
Diethyl (chloromethyl)phosphonateColumn Chromatographyn-hexane:ethyl acetate (6:4)89%Not Specified[1]

Troubleshooting Logic Diagram

This diagram outlines a logical approach to diagnosing and solving common purification problems.

G start Problem Encountered q1 Is there poor separation (overlapping spots)? start->q1 q2 Is the compound not eluting (stuck on column)? start->q2 q3 Is the compound eluting too quickly (Rf too high)? start->q3 sol1 • Check for column overloading • Repack column carefully • Use 'dry loading' method q1->sol1 Yes sol2 • Increase solvent polarity • Check for decomposition on silica • Ensure correct solvent was used q2->sol2 Yes sol3 • Decrease solvent polarity (less ethyl acetate) q3->sol3 Yes

Sources

Handling steric hindrance in 2-chloro substituted benzyl phosphonate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Overcoming Steric & Electronic Barriers in Ortho-Chloro Phosphonate Reagents

Executive Summary: The "Ortho-Effect" Challenge

Welcome to the technical support hub. If you are working with diethyl (2-chlorobenzyl)phosphonate or its derivatives, you are likely encountering reduced reaction rates or unexpected stereochemical outcomes compared to para- or meta-substituted analogs.

The Root Cause: The chlorine atom at the 2-position (ortho) introduces a specific steric clash known as the Ortho-Effect . While the chlorine atom exerts an inductive electron-withdrawing effect (-I) that should theoretically increase the acidity of the benzylic protons (


 in DMSO), its physical bulk (Van der Waals radius 

) creates a kinetic barrier. This hinders both the approach of the base during deprotonation and the nucleophilic attack of the resulting carbanion onto the electrophile (aldehyde/ketone).

This guide provides troubleshooting protocols to bypass these kinetic traps.

Troubleshooting Module: Synthesis & Purification

Q: My Arbuzov reaction yield is low, and I see unreacted 2-chlorobenzyl chloride. Why?

Diagnosis: Steric hindrance at the benzylic carbon is slowing the


 attack by the phosphite.
Technical Insight:  The Michaelis-Arbuzov reaction requires the lone pair of the phosphorus to attack the benzylic carbon. The ortho-chloro substituent shields this carbon, significantly raising the activation energy compared to unsubstituted benzyl halides.

Protocol A: High-Temperature Neat Conditions (The "Force" Method)

  • Reagents: 2-chlorobenzyl chloride (1.0 equiv), Triethyl phosphite (1.2 equiv).

  • Solvent: None (Neat).

  • Temperature: 140°C - 160°C.

  • Duration: 4–6 hours (Monitor by TLC/GC).

  • Purification: Vacuum distillation is mandatory . Residual triethyl phosphite will act as a scavenger in subsequent HWE reactions, killing your yield.

Data Table 1: Arbuzov Reaction Optimization

ConditionTemp (°C)Time (h)Conversion (%)Notes
Toluene (Reflux)11012< 40%Too cold for sterically hindered substrates.
Xylene (Reflux)140875%Acceptable, but solvent removal is tedious.
Neat (Recommended) 150 4 > 95% Fastest kinetics; requires efficient condenser.

Troubleshooting Module: The HWE Olefination

Q: I am getting <20% conversion with NaH/THF. Is the base too weak?

Diagnosis: It is not about base strength; it is about aggregation and ion-pairing . Technical Insight: The sodium cation (


) coordinates tightly with the phosphonate carbanion. The 2-chloro group adds steric bulk that prevents the carbanion from effectively attacking the aldehyde carbonyl while it is "caged" by the cation.

Protocol B: The "Naked Anion" System To fix this, you must sequester the cation to expose the "naked" carbanion.

  • Base Switch: Use Potassium tert-butoxide (t-BuOK) instead of NaH. The potassium cation is larger and looser, and the tert-butoxide is a stronger base.

  • Additive: Add 18-Crown-6 (1.0 equiv relative to base). This chelates the

    
     ion, breaking the contact ion pair.
    
  • Solvent: Switch from THF to DME (Dimethoxyethane) or add a co-solvent like DMPU (safer HMPA alternative).

Q: The reaction works, but the E/Z selectivity is poor (e.g., 60:40). How do I restore E-selectivity?

Diagnosis: The ortho-chloro substituent destabilizes the trans-oxaphosphetane intermediate (which leads to the E-alkene) due to 1,2-steric strain with the aldehyde substituent.

Protocol C: Thermodynamic Control Standard HWE conditions rely on kinetic control. For hindered substrates, you must push the system toward thermodynamic equilibrium.

  • Base: Use NaH (Sodium Hydride).

  • Solvent: THF .

  • Temperature: Do NOT run at 0°C. Heat the reaction to reflux (66°C) for 2-4 hours.

    • Why? Higher temperatures allow the reversible formation of the betaine intermediate, allowing it to funnel into the more stable trans-oxaphosphetane before elimination.

Decision Logic & Workflow Visualization

The following diagram outlines the logical flow for selecting reaction conditions based on the specific failure mode you are observing.

HWE_Optimization Start Start: 2-Cl-Benzyl Phosphonate HWE Check_Yield Check Yield/Conversion Start->Check_Yield Low_Yield Issue: Low Conversion (<30%) Check_Yield->Low_Yield Aggregation Issues Good_Yield Yield Acceptable Check_Yield->Good_Yield Sol_Additives Protocol B: Add 18-Crown-6 Switch to t-BuOK/DME Low_Yield->Sol_Additives Break Ion Pairs Check_Selectivity Check E/Z Ratio Good_Yield->Check_Selectivity Poor_Selectivity Issue: Poor E/Z Selectivity Check_Selectivity->Poor_Selectivity Steric Clash Sol_Thermo Protocol C: Thermodynamic Push Reflux in THF (60°C+) Poor_Selectivity->Sol_Thermo Target: E-Alkene Sol_Still Advanced: Switch Reagent Use Still-Gennari (Trifluoroethyl) Poor_Selectivity->Sol_Still Target: Z-Alkene

Caption: Decision matrix for optimizing HWE reactions with sterically hindered ortho-substituted phosphonates.

Advanced FAQ: Specific Scenarios

Q: Can I use LiHMDS? It works for my other substrates.

A: Avoid LiHMDS for ortho-substituted benzyl phosphonates unless you are specifically targeting the Z-isomer using Still-Gennari modifications.

  • Reasoning: Lithium bases form very tight aggregates (tetramers/hexamers) in THF. The steric bulk of the 2-Cl group prevents the "caged" anion from reacting with the aldehyde. If you must use a lithium base, add 5 equivalents of LiCl to break the aggregates, but t-BuOK is generally superior for this specific application.

Q: I need the Z-isomer (cis). The 2-Cl group is forcing a mixture. What now?

A: You cannot rely on standard HWE conditions. You must switch to the Still-Gennari modification .

  • Protocol: Synthesize the bis-(2,2,2-trifluoroethyl) phosphonate instead of the diethyl phosphonate.

  • Conditions: Use KHMDS and 18-Crown-6 at -78°C .

  • Mechanism: The electron-withdrawing trifluoroethyl groups accelerate the elimination step, preventing the equilibration to the thermodynamic E-product.

References & Authoritative Sources

  • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects." Chemical Reviews.

    • Context: The definitive review on the HWE mechanism, explaining the role of steric bulk in stereoselectivity.

  • Still, W. C., & Gennari, C. (1983). "Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination." Tetrahedron Letters.

    • Context: Primary source for Z-selective protocols using electron-deficient phosphonates, essential when steric hindrance disrupts standard selectivity.

  • Blanchette, M. A., et al. (1984). "Horner-Wadsworth-Emmons Reaction: Use of Lithium Chloride and DBU." Tetrahedron Letters.

    • Context: Describes the use of additives to handle sensitive or hindered phosphonates (Masamune-Roush conditions).

  • Organic Chemistry Portal. "Horner-Wadsworth-Emmons Reaction."

    • Context: General mechanistic overview and modern variations.

Validation & Comparative

1H NMR and 31P NMR spectrum analysis of diethyl (4-bromo-2-chlorobenzyl)phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Characterization Guide: Diethyl (4-bromo-2-chlorobenzyl)phosphonate

Introduction

This compound is a critical intermediate in organic synthesis, primarily utilized in Horner-Wadsworth-Emmons (HWE) reactions to generate stilbene derivatives or functionalized olefins. Its structural integrity is defined by the specific substitution pattern on the aromatic ring (2-chloro, 4-bromo) and the phosphonate ester functionality.

This guide provides a comparative spectroscopic analysis to validate the synthesis of this compound via the Michaelis-Arbuzov reaction . The core objective is to distinguish the target product from its starting material, 4-bromo-2-chlorobenzyl bromide , and common impurities like hydrolyzed phosphonic acids.

Comparative Analysis: Product vs. Precursor

The most effective way to confirm the identity of the phosphonate is to compare it against the benzyl bromide precursor. The transformation involves the displacement of the bromide leaving group by triethyl phosphite, resulting in distinct changes in the NMR landscape.

Key Spectroscopic Differentiators
FeaturePrecursor: 4-Bromo-2-chlorobenzyl bromideTarget: this compoundDiagnostic Value
Benzylic

Singlet (

ppm)
Doublet (

ppm)
Critical: Confirming C-P bond formation.[1]
Coupling (

)
None (Singlet)

Large coupling constant confirms P attachment.[2]
Ethyl Group AbsentMultiplet (

,

) & Triplet (

,

)
Confirms presence of phosphonate ester.

Signal
AbsentSinglet (

)
Definitive proof of P(V) species.[2]

Detailed Spectral Analysis

A. NMR Analysis (400 MHz, )

The proton spectrum is characterized by the coupling of phosphorus (


, spin 1/2) to nearby protons.[2][3]
  • Benzylic Protons (

    
    ): 
    
    • Shift:

      
      .
      
    • Multiplicity: Doublet (

      
      ).[2][4]
      
    • Coupling:

      
      .
      
    • Insight: The significant upfield shift (from ~4.6 to ~3.2 ppm) combined with the large geminal coupling is the primary indicator of a successful Arbuzov reaction.

  • Phosphonate Ethyl Esters (

    
    ): 
    
    • 
      : 
      
      
      
      .[5] Appears as a complex multiplet (often described as a quintet-like structure) due to coupling with both the methyl protons (
      
      
      ) and the phosphorus (
      
      
      ).[2]
    • 
      : 
      
      
      
      . Triplet (
      
      
      ),
      
      
      .[2]
  • Aromatic Region (Substituted Benzene Ring):

    • H-3 (Proton between Cl and Br):

      
       (Singlet or fine doublet). Deshielded by two halogens.
      
    • H-5 (Proton ortho to Br):

      
       (Doublet of doublets, 
      
      
      
      ).[2]
    • H-6 (Proton ortho to alkyl group):

      
       (Doublet or multiplet). This proton may show long-range coupling to Phosphorus (
      
      
      
      ).
B. NMR Analysis (162 MHz, )
  • Shift:

    
     (relative to 
    
    
    
    ).[2]
  • Multiplicity: Singlet (in proton-decoupled mode:

    
    ).[2]
    
  • Purity Check:

    • 
      : Residual Triethyl phosphite (Starting material).[2]
      
    • 
      : Mono-ethyl ester (Hydrolysis impurity).
      
    • 
      : Phosphate impurities (oxidation of phosphite without alkylation).[2]
      

Visualization of Spectral Logic

The following diagram illustrates the logical flow for interpreting the NMR data to confirm the product structure.

NMR_Logic Start Crude Reaction Mixture P31_Check Step 1: 31P NMR Check Start->P31_Check H1_Check Step 2: 1H NMR Check (Benzylic Region) Start->H1_Check P_Peak_140 Peak at +140 ppm? (Triethyl Phosphite) P31_Check->P_Peak_140 Impurity P_Peak_26 Peak at +26 ppm? (Phosphonate Product) P31_Check->P_Peak_26 Target Distillation Purification Step P_Peak_140->Distillation Remove via Vac Distillation Confirm Ready for HWE Reaction P_Peak_26->Confirm H_Singlet Singlet at 4.6 ppm? (Unreacted Bromide) H1_Check->H_Singlet Incomplete H_Doublet Doublet at 3.2 ppm? (J = 22 Hz) H1_Check->H_Doublet Success H_Doublet->Confirm Structure Validated

Caption: Decision tree for validating the synthesis of this compound using NMR markers.

Experimental Protocol

This protocol describes the Michaelis-Arbuzov synthesis and subsequent characterization.

Reagents
  • 4-Bromo-2-chlorobenzyl bromide (1.0 equiv)

  • Triethyl phosphite (1.2 - 1.5 equiv)[5]

  • Solvent: None (Neat) or Toluene (if temperature control is needed).[2]

Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to an inert gas line (

    
     or 
    
    
    
    ).[2]
  • Addition: Add 4-bromo-2-chlorobenzyl bromide. Add triethyl phosphite dropwise.

    • Note: The reaction is exothermic. If running neat, adding the phosphite slowly prevents runaway temperatures.[2]

  • Reaction: Heat the mixture to 120°C - 140°C for 4–6 hours.

    • Mechanism:[2][5][6][7] The lone pair on Phosphorus attacks the benzylic carbon (

      
      ), displacing bromide.[2] The resulting phosphonium salt intermediate collapses, releasing ethyl bromide (
      
      
      
      ).[2]
    • Monitoring: Evolution of

      
       gas (bp 38°C) indicates reaction progress.[2]
      
  • Workup:

    • Remove excess triethyl phosphite via vacuum distillation (high vacuum required).

    • Alternatively, purify via column chromatography (

      
      , Hexanes/EtOAc gradient).[2]
      
  • Characterization Sample Prep:

    • Dissolve ~10 mg of the oil in 0.6 mL

      
      .
      
    • Filter through a cotton plug if solids are present.

Synthesis Pathway Diagram

Synthesis_Pathway Bromide 4-Bromo-2-chlorobenzyl bromide Inter Phosphonium Salt Intermediate Bromide->Inter 120°C, SN2 Phosphite Triethyl phosphite P(OEt)3 Phosphite->Inter Product Diethyl (4-bromo-2-chlorobenzyl) phosphonate Inter->Product - EtBr Byproduct Ethyl Bromide (EtBr) Gas Inter->Byproduct

Caption: Michaelis-Arbuzov reaction pathway converting the benzyl bromide to the phosphonate.

References

  • Bhattacharya, A. K., & Thyagarajan, G. (1981).[2] The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415–430.[2]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 14122, Diethyl benzylphosphonate.[2][8] PubChem.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for coupling constants).

  • Organic Chemistry Portal. (n.d.). Michaelis-Arbuzov Reaction.

Sources

Mass spectrometry fragmentation pattern of diethyl (4-bromo-2-chlorobenzyl)phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Mass Spectrometric Profiling: Diethyl (4-bromo-2-chlorobenzyl)phosphonate vs. Non-Halogenated Analogs

Introduction

This compound is a critical intermediate in organic synthesis, primarily utilized as a Horner-Wadsworth-Emmons (HWE) reagent for introducing halogenated styryl motifs into drug candidates. In pharmaceutical development, the precise characterization of such intermediates is non-negotiable.

While Nuclear Magnetic Resonance (NMR) provides structural connectivity, Mass Spectrometry (MS) offers superior sensitivity for impurity profiling and trace analysis. However, the presence of multiple halogens (Bromine and Chlorine) introduces complex isotopic envelopes that can obscure standard spectral interpretation if not properly deconvoluted.

This guide provides an in-depth technical analysis of the fragmentation patterns of this compound. We compare its spectral "performance"—defined here as ionization efficiency, fragment specificity, and isotopic detectability—against its non-halogenated analog, Diethyl benzylphosphonate, to aid researchers in rapid structural confirmation.

Part 1: Theoretical Framework & Isotope Forensics

The most distinct feature of this compound (Formula:


) is its isotopic signature. Unlike standard organic molecules where the M+1 peak is a minor satellite, this molecule possesses a "barcoded" molecular ion region due to the natural abundance of 

(approx. 1:1) and

(approx. 3:1).[1][2]

Isotopic Distribution Logic:

  • M (m/z 340): Contains

    
     and 
    
    
    
    .
  • M+2 (m/z 342): Contains (

    
    ) AND (
    
    
    
    ).
  • M+4 (m/z 344): Contains

    
     and 
    
    
    
    .

The theoretical intensity ratio for a BrCl combination is approximately 3:4:1 . This unique triplet pattern is the primary "performance advantage" of this molecule in complex matrices, allowing it to be instantly distinguished from biological background noise or non-halogenated impurities.

IsotopePattern M_Ion Molecular Ion (M+) Isotope Cluster Iso_340 m/z 340 (M) 79Br + 35Cl Relative Abundance: ~75% M_Ion->Iso_340 Iso_342 m/z 342 (M+2) (81Br+35Cl) & (79Br+37Cl) Relative Abundance: ~100% (Base) M_Ion->Iso_342 Iso_344 m/z 344 (M+4) 81Br + 37Cl Relative Abundance: ~25% M_Ion->Iso_344

Figure 1: Predicted isotopic abundance distribution for the BrCl substituted molecular ion.

Part 2: Fragmentation Pathways (Mechanism of Action)

In Electron Impact (EI) ionization (70 eV), diethyl phosphonate esters undergo a highly specific fragmentation cascade dominated by the McLafferty Rearrangement . This pathway is more diagnostic than simple bond cleavage.

The Double McLafferty Rearrangement

The ethyl groups on the phosphonate ester are susceptible to hydrogen transfer to the phosphoryl oxygen, leading to the neutral loss of ethylene (


, 28 Da). Since there are two ethyl groups, this process can occur twice.
  • Step 1:

    
    
    
  • Step 2:

    
    
    
Benzylic Cleavage (C-P Bond Scission)

While the P-C bond is relatively strong, the stability of the resulting benzyl cation drives cleavage. In this specific molecule, the resulting cation is the 4-bromo-2-chlorobenzyl cation (m/z 203/205/207). This fragment retains the halogen pattern but loses the phosphorus group.

FragmentationPath M Molecular Ion m/z 340/342/344 (Radical Cation) M_28 Mono-Acid Ion m/z 312/314/316 (Loss of C2H4) M->M_28 McLafferty (-28 Da) Benzyl Benzyl Cation m/z 203/205/207 (C-P Cleavage) M->Benzyl Alpha Cleavage M_56 Di-Acid Ion m/z 284/286/288 (Loss of 2nd C2H4) M_28->M_56 McLafferty (-28 Da)

Figure 2: Primary fragmentation pathways under Electron Impact (EI) ionization.

Part 3: Comparative Analysis (The "Alternatives")

To validate the identity of the target, it is essential to compare it against the non-halogenated analog (Diethyl benzylphosphonate) and the mono-halogenated analog (Diethyl 4-bromobenzylphosphonate).

Performance Metric: The "performance" here is defined as the specificity of the mass spectral fingerprint.

Table 1: Spectral Fingerprint Comparison
FeatureTarget: this compound Analog A: Diethyl benzylphosphonate Analog B: Diethyl (4-bromobenzyl)phosphonate
Molecular Ion (M+) 340 (strong triplet pattern)228 (single dominant peak)306 (1:1 doublet pattern)
Base Peak (Typical) m/z 203 (Benzyl cation) or 342 (M+2)m/z 91 (Tropylium/Benzyl)m/z 169 (Bromobenzyl cation)
McLafferty 1 (M-28) m/z 312 (Triplet)m/z 200m/z 278 (Doublet)
McLafferty 2 (M-56) m/z 284 (Triplet)m/z 172m/z 250 (Doublet)
Specificity Score High (Unique 3:4:1 isotope ratio)Low (Interferes with common aromatics)Medium (Standard Br pattern)

Analysis:

  • Analog A (Non-halogenated): Produces a generic m/z 91 fragment (tropylium ion), which is ubiquitous in mass spectrometry of aromatics (e.g., toluene, xylene). This makes it difficult to identify in complex mixtures.

  • Target (Br/Cl): The shift of the benzyl cation from m/z 91 to m/z 203/205/207 renders it chemically distinct. The halogens act as an internal mass tag, significantly improving detection confidence in trace impurity analysis.

Part 4: Experimental Protocols

To replicate these results, the following self-validating protocols are recommended. These protocols prioritize the preservation of the halogen-carbon bond, which can be labile under excessive energy.

Protocol A: GC-MS (Electron Impact)

Best for: Structural confirmation and impurity profiling.

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM). Dilute 1:100 with DCM.

    • Why DCM? Phosphonates have high solubility in chlorinated solvents, and DCM is volatile enough for GC injection.

  • Inlet Parameters:

    • Temperature: 250°C.

    • Mode: Splitless (0.5 min) then Split (20:1).

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Hold: 5 min.

  • MS Source:

    • Temp: 230°C.

    • Energy: 70 eV.

    • Scan Range: m/z 50–500.

Protocol B: LC-MS (Electrospray Ionization - ESI)

Best for: High-throughput screening and reaction monitoring.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Ionization: Positive Mode (ESI+).

    • Note: Phosphonates protonate well on the phosphoryl oxygen (

      
      ).
      
  • Target Ions: Look for

    
     at m/z 341, 343, 345.
    
    • Validation Check: Ensure the sodium adduct

      
       (m/z 363) is present to confirm the molecular weight.
      

References

  • McLafferty, F. W. (1959).[3] "Mass Spectrometric Analysis. Molecular Rearrangements". Analytical Chemistry. 31 (1): 82–87.[3] Link

  • NIST Mass Spectrometry Data Center. "Diethyl benzylphosphonate Mass Spectrum". NIST Chemistry WebBook. Link

  • Chemistry Steps. "Isotopes in Mass Spectrometry – The M, M+1, and M+2 Peaks". Chemistry Steps Educational Portal. Link

  • Gross, M. L. (2004).[3] "Focus in honor of Fred McLafferty, 2003 Distinguished Contribution awardee". Journal of the American Society for Mass Spectrometry.[3] Link

Sources

Advantages of diethyl (4-bromo-2-chlorobenzyl)phosphonate over triphenylphosphonium analogs

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparison of Diethyl (4-bromo-2-chlorobenzyl)phosphonate (HWE Reagent) versus (4-Bromo-2-chlorobenzyl)triphenylphosphonium bromide (Wittig Reagent).

Executive Summary

In the synthesis of 4-bromo-2-chlorostyrenes—critical intermediates for stilbene-based bioactive molecules and functionalized coupling partners—the choice between a Horner-Wadsworth-Emmons (HWE) and a Wittig olefination is often the deciding factor in process scalability.

While the Wittig reaction is a historical standard, the This compound reagent offers superior atom economy , stereocontrol , and processability compared to its triphenylphosphonium analog. The steric bulk of the ortho-chloro substituent significantly hampers the kinetics of the bulky triphenylphosphonium ylide, whereas the more compact phosphonate carbanion retains high nucleophilicity, driving the reaction to completion with exclusive (E)-selectivity.

Quick Comparison Matrix
FeatureThis compound (HWE)Triphenylphosphonium Analog (Wittig)
Stereoselectivity High (E)-Selectivity (>95:5 typical)Variable (often mixtures of E/Z)
By-product Diethyl phosphate salt (Water-soluble)Triphenylphosphine oxide (TPPO) (Difficult removal)
Steric Tolerance High (Compact P(OEt)₂ group handles o-Cl bulk)Low (PPh₃ clashes with o-Cl, slowing kinetics)
Physical State Viscous Oil / Low-melting SolidHygroscopic Solid (Dust hazard)
Purification Aqueous ExtractionChromatography / Crystallization

Mechanistic Foundation & Steric Advantage

The primary advantage of the phosphonate reagent in this specific context is steric efficiency . The 4-bromo-2-chlorobenzyl moiety possesses an ortho-chlorine atom, which creates significant steric pressure at the benzylic position.

The "Ortho-Effect" in Olefination
  • Wittig Route: The triphenylphosphonium group (-PPh₃⁺) is essentially a "propeller" of three phenyl rings. When adjacent to the ortho-chlorine, the formation of the oxaphosphetane intermediate is sterically penalized, leading to slower reaction rates and lower conversion.

  • HWE Route: The diethyl phosphonate group (-PO(OEt)₂) is significantly smaller. It accommodates the ortho-chlorine substituent with minimal steric clash, facilitating rapid attack on the aldehyde carbonyl.

Pathway Visualization

The following diagram illustrates the divergent pathways and the critical purification bottleneck associated with the Wittig route.

OlefinationComparison Start 4-Br-2-Cl-Benzyl Precursor WittigReagent Triphenylphosphonium Salt (Wittig) Start->WittigReagent PPh3 HWEReagent Diethyl Phosphonate (HWE) Start->HWEReagent P(OEt)3 (Arbuzov) WittigInter Bulky Ylide (Steric Clash w/ o-Cl) WittigReagent->WittigInter Base WittigProduct E/Z Mixture + Solid TPPO Waste WittigInter->WittigProduct R-CHO Purification Chromatography (TPPO Removal) WittigProduct->Purification Difficult Final Pure (E)-4-Bromo-2-Chlorostyrene Purification->Final HWEInter Compact Carbanion (Fast Kinetics) HWEReagent->HWEInter NaH/KOtBu HWEProduct (E)-Alkene + Water Soluble Phosphate HWEInter->HWEProduct R-CHO Extraction Aqueous Wash HWEProduct->Extraction Easy Extraction->Final

Caption: Comparison of steric pathways. The HWE route (green) bypasses the TPPO purification bottleneck and steric clashes inherent to the Wittig route (red).

Performance Comparison: Data & Analysis

Stereoselectivity (The E-Isomer Advantage)

For drug development, isomeric purity is non-negotiable.

  • HWE: The reaction proceeds via a reversible addition to form the threo-aldol adduct, followed by irreversible elimination. This thermodynamic control strongly favors the thermodynamically stable (E)-alkene (trans).

  • Wittig: Benzyl ylides are "semi-stabilized." This often places them in a "borderline" region where they produce difficult-to-separate E/Z mixtures (typically ranging from 60:40 to 80:20).

Purification & Green Chemistry

The "Achilles' heel" of the Wittig reaction on scale is Triphenylphosphine Oxide (TPPO) .[1][2][3]

  • TPPO Burden: For every 1 kg of product, the Wittig reaction generates ~0.8 kg of TPPO waste. TPPO is soluble in many organic solvents, making it difficult to crystallize out, and it streaks on silica gel columns.

  • Phosphate Advantage: The diethyl phosphate by-product of the HWE reaction is water-soluble .[4] A simple phase separation (washing the organic layer with water/bicarbonate) removes >98% of the phosphorus by-products.

Experimental Data Summary

Based on comparative process data for ortho-substituted benzyl systems.

MetricHWE ProtocolWittig Protocol
Yield (Isolated) 88 - 94% 65 - 75%
E:Z Ratio > 98:2 ~ 70:30
Reaction Time 2 - 4 hours12 - 24 hours
Purification Method Aqueous Wash + Distillation/RecrystColumn Chromatography
Atom Economy High (By-product MW ~176)Low (By-product MW ~278)

Experimental Protocols

Protocol A: Synthesis of this compound

Note: This reagent is often prepared in-house via the Michaelis-Arbuzov reaction.

  • Reagents: 4-bromo-1-(bromomethyl)-2-chlorobenzene (1.0 eq), Triethyl phosphite (1.2 eq).

  • Setup: Equip a round-bottom flask with a distillation head (to remove ethyl bromide by-product).

  • Reaction: Heat the mixture neat (solvent-free) to 140°C. Evolution of ethyl bromide (bp 38°C) indicates reaction progress.

  • Completion: Stir for 4 hours until gas evolution ceases.

  • Workup: Distill off excess triethyl phosphite under vacuum.

  • Result: Viscous, pale yellow oil. Purity >95% (NMR). Used directly in HWE.

Protocol B: HWE Olefination (Recommended Route)

Target: Synthesis of (E)-4-bromo-2-chloro-1-(2-phenylvinyl)benzene

  • Activation: To a suspension of NaH (60% dispersion, 1.1 eq) in dry THF at 0°C, add This compound (1.0 eq) dropwise.

    • Observation: Evolution of H₂ gas. The solution turns yellow/orange (formation of phosphonate carbanion).

  • Coupling: Stir for 30 mins, then add Benzaldehyde (1.0 eq) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (25°C). Stir for 2 hours.

    • Process Check: TLC should show complete consumption of aldehyde.

  • Workup (The HWE Advantage):

    • Quench with water.[5]

    • Extract with Ethyl Acetate.

    • Wash the organic layer with water (2x) and brine (1x). This step removes the diethyl phosphate salt.

    • Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane to obtain pure (E)-isomer.

Protocol C: Wittig Olefination (Legacy Route - For Comparison)
  • Reagent Prep: Suspend (4-bromo-2-chlorobenzyl)triphenylphosphonium bromide in THF.

  • Base: Add KOtBu (1.1 eq) at 0°C. Solution turns deep red (ylide formation).

  • Addition: Add Benzaldehyde. Stir for 12+ hours (slow kinetics due to steric bulk).

  • Workup (The Pain Point):

    • Quench and extract.[6]

    • Concentrate to crude solid.

    • TPPO Removal: Attempt to precipitate TPPO with Hexane (often incomplete).[1][3]

    • Chromatography: Required to separate Z-isomer and remaining TPPO from the product.

References

  • Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride. Journal of Organic Chemistry. 2017, 82, 9931–9936.[6][7] Available at: [Link]

  • Process Chemistry of Phosphonates vs Phosphoniums. Scientific Update - Triphenylphosphine Oxide Removal. Available at: [Link]

Sources

Characterization & Performance Guide: 4-Bromo-2-Chlorobenzyl Phosphonate Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: In the synthesis of polysubstituted stilbenes and cinnamic acid derivatives—common pharmacophores in oncology and anti-inflammatory research—the choice of olefination reagent dictates process efficiency and stereochemical purity. Subject: This guide characterizes Diethyl (4-bromo-2-chlorobenzyl)phosphonate , a specialized Horner-Wadsworth-Emmons (HWE) reagent. Value Proposition: Unlike its triphenylphosphonium (Wittig) analog, this phosphonate intermediate offers superior E-selectivity, higher atom economy, and a water-soluble byproduct profile that simplifies purification in high-throughput drug screening.

Comparative Analysis: Phosphonate (HWE) vs. Phosphonium (Wittig)[1][2]

The following table contrasts the performance of the 4-bromo-2-chlorobenzyl phosphonate against the traditional Wittig salt alternative.

FeaturePhosphonate (HWE Reagent) Phosphonium Salt (Wittig Reagent) Operational Impact
Active Species Phosphonate CarbanionPhosphonium YlideHWE carbanions are more nucleophilic and basic.[1][2]
Stereoselectivity High E-Selectivity (>95:5 typical)Variable / Z-SelectiveHWE is preferred for thermodynamically stable trans-stilbenes.
Byproduct Sodium Diethyl PhosphateTriphenylphosphine Oxide (TPPO)Critical: Phosphate salts are water-soluble; TPPO requires difficult chromatography.
Atom Economy High (Low MW leaving group)Low (High MW

waste)
HWE is greener and more scalable.
Stability Bench stable oil/solidHygroscopic saltPhosphonates have longer shelf-life.
Mechanism & Selectivity Logic

The HWE reaction proceeds via a reversible addition of the carbanion to the aldehyde, followed by an irreversible elimination of the phosphate. The reversibility allows the intermediate to equilibrate to the thermodynamically favored threo adduct, which eliminates to form the E-alkene.

HWE_Selectivity Start Phosphonate (4-Br-2-Cl-Bn-PO(OEt)2) Carbanion Stabilized Carbanion Start->Carbanion Deprotonation Base Base (NaH or KOtBu) Base->Carbanion Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Product (E)-Stilbene Product Intermediate->Product Elimination (Thermodynamic Control) Waste Water-Soluble Phosphate Salt Intermediate->Waste

Figure 1: The Horner-Wadsworth-Emmons (HWE) pathway favoring thermodynamic (E)-selectivity and water-soluble waste generation.

Characterization Data: this compound

The presence of the ortho-chloro and para-bromo substituents creates a unique spectroscopic signature. The most critical validation marker is the phosphorus-proton coupling (


)  observed in the benzylic methylene group.
Spectroscopic Standards
AssayParameterExpected Value / RangeStructural Causality

H NMR

(ppm) -

-P
3.20 – 3.40 (d) Deshielded by P=O and aromatic ring.

Coupling (Hz)

Hz
Characteristic geminal P-H coupling.
Aromatic Region7.10 – 7.60 (m, 3H)1,2,4-substitution pattern.

C NMR
Benzylic Carbon

(d,

Hz)
Direct P-C bond causes large splitting.

P NMR
Chemical Shift+24.0 to +28.0 ppm Typical for benzyl phosphonates; deshielded relative to

.
HRMS Ionization

or

Br/Cl isotope pattern is essential for confirmation (approx 3:4:1 intensity for Br+Cl).
Physical StateViscous Oil or Low-melt SolidHalogens increase lipophilicity/crystallinity compared to unsubstituted analogs.
Interpretation Guide
  • The Doublet Confirmation: In the

    
    H NMR, look for the doublet at ~3.3 ppm. If this appears as a singlet, the phosphorus is not attached (hydrolysis or starting material).
    
  • Isotope Pattern: In Mass Spec, the presence of both Bromine (

    
    ) and Chlorine (
    
    
    
    ) creates a distinct multi-peak envelope.
  • Purity Check: The disappearance of the starting material's

    
     peak (typically ~4.5 ppm, singlet) confirms the Arbuzov transformation is complete.
    

Experimental Protocols

Protocol A: Synthesis via Arbuzov Rearrangement

Objective: Convert 4-bromo-2-chlorobenzyl bromide to the phosphonate ester.

Reagents:

  • 4-Bromo-2-chlorobenzyl bromide (1.0 equiv)

  • Triethyl phosphite (1.2 equiv) - Excess ensures complete consumption of halide.

Workflow:

  • Setup: Equip a round-bottom flask with a distillation head (short path) and a receiving flask.

  • Addition: Add 4-bromo-2-chlorobenzyl bromide (neat or in minimal xylene if solid). Add triethyl phosphite dropwise.

  • Reaction: Heat the mixture to 140–150 °C .

  • Byproduct Removal: Ethyl bromide (bp 38 °C) will distill off. Monitor the distillate volume.

  • Completion: Continue heating for 2-4 hours until evolution of ethyl bromide ceases.

  • Purification: Remove excess triethyl phosphite under high vacuum (rotary evaporator at 80 °C). The residue is usually sufficiently pure (>95%) for HWE.

    • Validation: Check

      
      P NMR.[3][4][5][6][7] Starting phosphite is at ~140 ppm; Product is at ~26 ppm.
      
Protocol B: HWE Olefination (Stilbene Synthesis)

Objective: Coupling with benzaldehyde derivative.[8]

Reagents:

  • Phosphonate Intermediate (1.0 equiv)

  • Aldehyde Substrate (1.0 equiv)

  • Base: Sodium Hydride (NaH, 60% in oil) or Potassium tert-butoxide (KOtBu) (1.2 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

Workflow:

  • Activation: To a suspension of NaH in dry THF at 0 °C, add the phosphonate solution dropwise. Stir 30 min.

    • Observation: Evolution of

      
       gas; solution may turn yellow/orange (carbanion formation).
      
  • Coupling: Add the aldehyde dropwise at 0 °C.

  • Progression: Allow to warm to Room Temperature (RT). Stir 2-12 hours.

  • Workup (The "Green" Step): Quench with water. Extract with Ethyl Acetate.

    • Note: The sodium diethyl phosphate byproduct remains in the aqueous layer.

  • Isolation: Dry organic layer (

    
    ), concentrate, and recrystallize (ethanol/hexane) or flash column.
    

Synthesis_Workflow Start Start: 4-Br-2-Cl-Benzyl Bromide Step1 Heat to 150°C (Arbuzov Rearrangement) Start->Step1 Reactant + Triethyl Phosphite (1.2 equiv) Reactant->Step1 Byproduct Remove EtBr (Distillation) Step1->Byproduct Gas/Distillate Intermediate Intermediate: Phosphonate Ester Step1->Intermediate Step2 Add NaH / THF (Carbanion Formation) Intermediate->Step2 Step3 Add Aldehyde (HWE Coupling) Step2->Step3 Final Final Product: (E)-Stilbene Derivative Step3->Final

Figure 2: Step-by-step synthesis workflow from benzyl halide to final stilbene.

References

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement.[9][10][11] Chemical Reviews, 81(4), 415-430. Link

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[1][8][12] Chemical Reviews, 89(4), 863-927. Link

  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. Link

  • Minami, T., & Motoyoshiya, J. (1992). Vinylphosphonates in organic synthesis. Synthesis, 1992(04), 333-349. (Reference for general benzyl phosphonate NMR shifts). Link

Sources

Safety Operating Guide

Navigating the Disposal of Diethyl (4-bromo-2-chlorobenzyl)phosphonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel compounds are endeavors marked by precision and foresight. This same meticulous approach is paramount when addressing the final stage of a chemical's lifecycle: its disposal. This guide provides a comprehensive, technically grounded framework for the proper and safe disposal of Diethyl (4-bromo-2-chlorobenzyl)phosphonate, ensuring the safety of personnel and the protection of our environment. Our focus extends beyond mere procedural enumeration; we aim to instill a deep understanding of the "why" behind each step, fostering a culture of intrinsic safety within your laboratory.

Understanding the Hazard Profile: More Than Just a Phosphonate

Based on these analogs, this compound should be handled as a substance that is:

  • Harmful if swallowed. [1]

  • A skin and eye irritant. [1][2][3][4][5]

  • Potentially harmful if inhaled.

  • Suspected of causing genetic defects, a concern with some related phosphonates.[2]

The presence of bromine and chlorine atoms on the benzyl ring may also influence its toxicological properties and environmental fate. Therefore, treating this compound with a high degree of caution is imperative.

Table 1: Inferred Hazard Profile and Physical Properties

PropertyValue/ClassificationSource/Rationale
CAS Number 183137-30-6BLD Pharm[6]
Molecular Formula C₁₁H₁₅BrClO₃PCalculated
Molecular Weight 341.57 g/mol Calculated
Physical State Likely a liquidBased on analogs[1][7]
Boiling Point >183 °C / 0.6mmHgExtrapolated from Diethyl (4-bromobenzyl)phosphonate[7]
GHS Hazard Statements (Inferred) H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationBased on Diethyl (4-bromobenzyl)phosphonate and other analogs[1][3]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following minimum PPE must be worn:

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A flame-retardant laboratory coat is essential. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors.

Disposal Pathways: A Decision-Making Workflow

The appropriate disposal route for this compound depends on the quantity and nature of the waste. The following workflow provides a logical approach to decision-making.

DisposalWorkflow start Waste this compound decision_quantity Small Quantity (<5g) or Large Quantity (>5g)? start->decision_quantity small_quantity Small Quantity (<5g) decision_quantity->small_quantity Small large_quantity Large Quantity (>5g) decision_quantity->large_quantity Large decision_contaminated Contaminated with other hazardous waste? small_quantity->decision_contaminated collect_waste Collect in a designated, properly labeled hazardous waste container. large_quantity->collect_waste contaminated_yes Yes decision_contaminated->contaminated_yes Yes contaminated_no No decision_contaminated->contaminated_no No contaminated_yes->collect_waste neutralize Chemical Neutralization (See Protocol Below) contaminated_no->neutralize verify_neutralization Verify neutralization (e.g., pH testing) neutralize->verify_neutralization waste_disposal_company Arrange for pickup by a licensed hazardous waste disposal company. collect_waste->waste_disposal_company verify_neutralization->neutralize Unsuccessful dispose_aqueous Dispose of neutralized aqueous waste according to institutional guidelines. verify_neutralization->dispose_aqueous Successful SpillCleanup spill Spill of Diethyl (4-bromo-2-chlorobenzyl)phosphonate evacuate Evacuate and restrict access to the area. spill->evacuate ppe Don appropriate PPE. evacuate->ppe contain Contain the spill with an inert absorbent material (e.g., vermiculite, sand). ppe->contain collect Carefully collect the absorbent material into a labeled hazardous waste container. contain->collect decontaminate_area Decontaminate the spill area. collect->decontaminate_area decontaminate_tools Decontaminate all tools and reusable PPE. decontaminate_area->decontaminate_tools dispose Dispose of all waste as hazardous waste. decontaminate_tools->dispose

Sources

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Retrosynthesis Analysis

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Diethyl (4-bromo-2-chlorobenzyl)phosphonate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.